Resorcinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMLBKRAJCXXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Record name | RESORCINOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4409 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | RESORCINOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26982-54-7, 6025-45-2 (di-hydrochloride salt) | |
| Record name | 1,3-Benzenediol, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26982-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Resorcinol [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2021238 | |
| Record name | Resorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Resorcinol is a very white crystalline solid that becomes pink on exposure to light if not completely pure. Burns although ignition is difficult. Density approximately 1.28 g / cm3. Irritating to skin and eyes. Toxic by skin absorption. Used to make plastics and pharmaceuticals., Liquid; Other Solid; Pellets or Large Crystals, White needles, plates, crystals, flakes, or powder with a faint odor. [Note: Turns pink on exposure to air or light, or contact with iron.]; [NIOSH], Solid, WHITE CRYSTALS. TURNS PINK ON EXPOSURE TO AIR AND LIGHT OR ON CONTACT WITH IRON., White needle-like crystals, White needles, plates, crystals, flakes, or powder with a faint odor. Turns pink on exposure to light if not completely pure., White needles, plates, crystals, flakes, or powder with a faint odor. [Note: Turns pink on exposure to air or light, or contact with iron.] | |
| Record name | RESORCINOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4409 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Benzenediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Resorcinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/617 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-Benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032037 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | RESORCINOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Resorcinol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/590/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | RESORCINOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/85 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Resorcinol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0543.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
531 to 536 °F at 760 mmHg (NTP, 1992), 280 °C, but volatilizes at lower temperature and is slightly volatile with steam, 178.00 °C. @ 16.00 mm Hg, 280 °C, 531 °F | |
| Record name | RESORCINOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4409 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | RESORCINOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-Benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032037 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | RESORCINOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | RESORCINOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/85 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Resorcinol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0543.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
261 °F (NTP, 1992), 261 °F, 261 °F (Closed cup), 127 °C (261 °F) (Closed cup), 261 °F (127 °C) (Closed cup), 127 °C c.c. | |
| Record name | RESORCINOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4409 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Resorcinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/617 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | RESORCINOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | RESORCINOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | RESORCINOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/85 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Resorcinol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0543.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 65.3 °F (NTP, 1992), In water, 7.17X10+5 mg/L at 25 °C, 1 g dissolves in 0.9 mL water at room temperature, 0.2 mL water at 80 °C, 1 g dissolves in 0.9 mL alcohol; freely soluble in ether, glycerol; slightly soluble in chloroform, Very soluble in carbon tetrachloride; soluble in ethanol, ethyl ether; slightly soluble in benzene, chloroform, Soluble in DMSO /dimethyl sulfoxide/, acetone at greater than or equal to 100 mg/mL at 18 °C, 717 mg/mL at 25 °C, Solubility in water, g/100ml: 140, soluble in water, moderately soluble (in ethanol), 110% | |
| Record name | RESORCINOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4409 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | RESORCINOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-Benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032037 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | RESORCINOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Resorcinol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/590/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Resorcinol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0543.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.278 g/cu cm at 20 °C, Density of saturated air: 1.0739 (Air = 1); Percent in saturated air: 2.64% by volume (25 °C), Density, solid (g/cu cm; 20 °C): 1.278 (alpha-phase), 1.327 (beta phase); Density aqueous solution (5.0 mol/L, 20 °C): 1.1101 g/cu cm, 1.28 g/cm³, 1.27 at 68 °F, 1.27 | |
| Record name | RESORCINOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4409 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | RESORCINOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | RESORCINOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | RESORCINOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/85 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Resorcinol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0543.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.79 (Air = 1), 3.79 | |
| Record name | RESORCINOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4409 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | RESORCINOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | RESORCINOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/85 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 mmHg at 227.1 °F ; 0.0002 mmHg at 77 °F (NTP, 1992), 0.000489 [mmHg], Vapor pressure = 1 mm Hg at 108.4 °C, 4.89X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.065, 0.0002 mmHg at 77 °F, (77 °F): 0.0002 mmHg | |
| Record name | RESORCINOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4409 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Resorcinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | RESORCINOL | |
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| Record name | RESORCINOL | |
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| Record name | Resorcinol | |
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Impurities |
Technical /USP/ grade resorcinol has 99% min resorcinol content & contains small amt of phenol & catechol as impurities. In japan, technical resorcinol has ... fp of 108.5 °C min; 0.5% max water; & 0.1% max residue on ignition. Chief impurities are other hydroquinone isomers., Maximum limits of impurities: Residue after ignition (0.01%), Insoluble matter (0.005%), Acidity (0.02%), Diresorcinol and Phenol (0.001%). | |
| Record name | RESORCINOL | |
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Color/Form |
White needle-like crystals, Needles from benzene; platelets from water, Rhombic tablets and pyramids, Platelets from ethanol. Very white crystals, For more Color/Form (Complete) data for RESORCINOL (6 total), please visit the HSDB record page. | |
CAS No. |
108-46-3 | |
| Record name | RESORCINOL | |
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Melting Point |
228 to 232 °F (NTP, 1992), 109.8 °C, Heat of fusion at mp: 21.0 kJ/mol; Heat of vaporization (kJ/mol): 78.2 at 110 °C, 75.2 at 150 °C, 72.0 at 190 °C, 111 °C, 110 °C, 228-232 °F, 228 °F | |
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Synthetic Methodologies for Resorcinol and Its Derivatives
Classical and Industrial Resorcinol (B1680541) Synthesis Routes
Historically, the industrial production of this compound has relied on methods involving the modification of benzene (B151609) derivatives. These processes, while established, often present challenges related to harsh reaction conditions and the generation of significant by-products. cnchemshop.com
Disulfonation-Hydrolysis Processes
One of the formerly common industrial methods for producing this compound involved the disulfonation of benzene followed by hydrolysis of the resulting 1,3-benzenedisulfonate. cnchemshop.comwikipedia.orgatamanchemicals.com This process typically begins with the treatment of benzene with fuming sulfuric acid (oleum) to form benzene-1,3-disulfonic acid. google.comquickcompany.in The disulfonic acid is then subjected to alkaline fusion, usually with sodium hydroxide (B78521), at high temperatures. cnchemshop.comgoogle.com This fusion step replaces the sulfonic acid groups with hydroxyl groups, yielding the alkali metal salt of this compound. google.comquickcompany.in Subsequent acidification with a mineral acid, such as hydrochloric or sulfuric acid, liberates this compound. google.com
While cost-effective and widely used in the past, this method has largely been discarded due to the generation of substantial amounts of sulfur-containing waste, posing environmental challenges. wikipedia.orgatamanchemicals.com
Dechlorination of Halogenated Precursors
Another approach to synthesizing this compound involves the dechlorination of halogenated precursors, although this method may be less common for large-scale industrial production compared to other routes. Research has explored the synthesis of this compound from 1,3-dichlorobenzene (B1664543), particularly in the context of surface reactions and electron-induced processes. mdpi.com For instance, studies have shown that this compound can be synthesized from 1,3-dichlorobenzene in a water ice environment through de-chlorination reactions, either directly on a gold surface or via low-energy electron irradiation. mdpi.com These processes involve the decomposition of the chlorinated compound into radicals that subsequently react with water molecules. mdpi.com While these methods demonstrate the feasibility of producing this compound through dechlorination, they are often discussed in the context of specific research or niche applications rather than mainstream industrial synthesis.
Production from Natural Resins
Historically, this compound could also be obtained from natural sources. It was found that melting certain resins, such as galbanum and asafoetida, with potassium hydroxide could yield this compound. wikipedia.orgatamanchemicals.com Another historical method involved the distillation of Brazilwood extract. wikipedia.orgatamanchemicals.com These methods are primarily of historical interest and are not significant for current industrial production due to limited yields and the availability of more efficient synthetic routes.
Contemporary and Sustainable this compound Synthesis Approaches
Modern chemical research focuses on developing more efficient, environmentally friendly, and sustainable methods for this compound synthesis, addressing the drawbacks of traditional routes.
One-Pot Synthesis Techniques
One-pot synthesis techniques aim to simplify the production process by conducting multiple chemical reactions in a single vessel, thereby reducing reaction steps, minimizing waste, and potentially lowering energy consumption. Research into one-pot synthesis of this compound and its derivatives is ongoing. For example, a one-pot method for synthesizing 4-n-butyl this compound, a this compound derivative, involves reacting this compound with an alkali and then with a Lewis acid in a single reaction vessel. patsnap.com Another reported one-pot process describes the synthesis of this compound from m-phenylenediamine (B132917) using sodium nitrite (B80452) and a solid-supported acid catalyst. google.comchemicalbook.com This method is highlighted for its milder reaction conditions, shorter reaction time, and environmental friendliness, with the added benefit of a reusable catalyst. google.com
Synthesis of Novel this compound Derivatives
The synthesis of novel this compound derivatives is an active area of research, driven by the desire to create compounds with tailored properties for specific applications. The presence of activating hydroxyl groups on the aromatic ring makes this compound susceptible to various electrophilic substitution reactions, primarily at the 2, 4, and 6 positions. jyu.fijyu.fimdpi.com While position 2 exhibits the highest electron density, steric hindrance often directs reactions to the 4 and 6 positions. mdpi.com
Esterification and Functionalization Strategies
Esterification is a common strategy for modifying the hydroxyl groups of this compound, leading to the formation of esters. This reaction involves the addition of water to a molecule, facilitating the conversion of derivatives or precursors into this compound or its esters. researchgate.net Starting materials can include phenolic compounds with ester groups, such as esters of this compound, like this compound diacetate. researchgate.net Hydrolysis, typically catalyzed by acids or bases, cleaves the ester bonds, often at elevated temperatures to enhance the reaction rate. researchgate.net
Beyond simple esterification, various functionalization strategies are employed to introduce diverse substituents onto the this compound core. For instance, sulfonyl esterification of the phenolic hydroxyls of resorcinarenes, which are cyclic oligomers derived from this compound, has been reported. jyu.fijyu.fi Functionalization at the 2-position of the this compound ring in resorcinarenes, located between the two hydroxyl groups, can involve the addition of halogens and chiral aminomethylated groups. jyu.fijyu.fi
Research has also explored the synthesis of new this compound derivatives through reactions with various reagents. One study describes the preparation of di-substituted pharmaceutical compounds by reacting a this compound precursor with acetic acid and zinc dichloride as catalysts, followed by reaction with chloroacetic acid and sodium hydroxide. jmchemsci.com The carboxyl group was then converted to an acid chloride using SOCl₂, which was subsequently reacted with amino drugs like Sulfadiazine, Theophylline, Paracetamol, and 4-amino antipyrine (B355649) to yield new compounds. jmchemsci.com
Preparation of Multi-Substituted Compounds
The synthesis of multi-substituted this compound derivatives presents a significant challenge and is an area of ongoing investigation. Traditional methods for synthesizing substituted resorcinols can be difficult to achieve except by starting directly from this compound itself. nih.gov However, novel methodologies are being developed to overcome these limitations.
One approach involves a multicomponent strategy utilizing Michael addition, pericyclization, and rearrangement reactions. nih.gov This method provides access to highly substituted this compound derivatives. nih.gov For example, the combination of methyl 3,7-dioxo-2-diazo-4-octenoate, derived from the zinc triflate-catalyzed Mukaiyama-Michael reaction of methyl 3-tert-butylsilyloxy-2-diazobutenoate and 4-methoxy-3-buten-2-one, with Michael acceptors such as methyl vinyl ketone, N-phenylmaleimide, and β-nitrovinylarenes in the presence of a base catalyst allows for the efficient one-pot synthesis of highly substituted this compound derivatives. nih.govresearchgate.net
Another strategy for preparing differentially substituted this compound derivatives utilizes 1,3-difluorobenzene (B1663923) as a starting material and employs sequential nucleophilic aromatic substitution (SNAr) reactions to generate desymmetrized products. researchgate.netacs.org This method has been investigated for its scope and limitations, particularly concerning the second SNAr reaction on deactivated 1-alkoxy-3-fluorobenzene intermediates. researchgate.netacs.org
The direct oxidation of diketones has also been explored for the synthesis of multi-substituted this compound derivatives. One method involves the oxidation of multi-substituted 1,3-cyclohexanediones with Pd/C and a catalytic amount of potassium carbonate under an ethylene (B1197577) atmosphere, affording this compound derivatives in good yields. kobe-u.ac.jp
Chemoenzymatic Synthesis of this compound Analogues
Chemoenzymatic synthesis, which combines the selectivity of enzymatic transformations with the versatility of traditional organic synthesis, has emerged as a powerful approach for the preparation of complex molecules, including this compound analogues and natural products derived from this compound scaffolds. researchgate.netnih.govresearchgate.netnih.gov This strategy leverages the exquisite regio- and stereochemical control offered by enzymes. rsc.org
Flavin-dependent monooxygenases (FDMOs) are a class of enzymes that have been utilized for the hydroxylative dearomatization of this compound compounds. researchgate.netnih.gov For instance, the Narayan group has fingerprinted enzymes like TropB, AzaH, and SorbC, which catalyze the oxidative dearomatization of this compound derivatives with orthogonal selectivities. researchgate.netnih.gov AzaH and TropB can functionalize the C3 position of this compound derivatives, yielding the (R)-product, while SorbC forms the (S)-α-quinol at C5. nih.gov
Enzymes can also be used in specific steps within a synthetic route to introduce functionality or stereochemistry that is challenging to achieve through purely chemical means. For example, the non-heme iron (NHI) dependent monooxygenase ClaD has been used to perform the benzylic hydroxylation of a this compound precursor, which then undergoes spontaneous water loss to form an ortho-quinone methide intermediate. researchgate.netnih.gov This intermediate can be trapped with a chiral dienophile to complete the synthesis of complex natural products like xyloketal D. researchgate.netnih.gov
Chemoenzymatic methods have also shown promise in the synthesis of saccharide-coated nanoparticles involving this compound analogues. rsc.org While traditional chemical condensation methods were found to be ineffective for more complex saccharides, enzymatic transformations, such as the conversion of an N-acetylglucosamine (GlcNAc) adduct into an N-acetyllactosamine (LacNAc) adduct using β-1,4-galactosyltransferase 1 (β4Gal-T1), demonstrated the potential of chemoenzymatic methods to provide adducts with complex glycans. rsc.org
Example Research Findings on Multi-Substituted this compound Synthesis
| Starting Material | Reagents/Conditions | Product Type | Key Outcome/Yield | Source |
| 1,3-difluorobenzene | Sequential SNAr reactions with various alcohols | Differentially substituted resorcinols | High-yielding | researchgate.netacs.org |
| Multi-substituted 1,3-cyclohexanediones | 5% Pd/C, K₂CO₃ (cat.), Ethylene (3 atm), Acetonitrile (B52724) | This compound derivatives | Good yield | kobe-u.ac.jp |
| Enedione-diazoester derivatives | Base catalyst, Michael acceptors (e.g., methyl vinyl ketone, N-phenylmaleimide) | Highly substituted resorcinols | Convenient access | nih.govresearchgate.net |
Example Research Findings on Chemoenzymatic Synthesis
| Enzyme Class | Substrate Type | Reaction Type | Outcome/Selectivity | Source |
| Flavin-dependent monooxygenases | This compound derivatives | Oxidative dearomatization | Regio- and stereoselective product formation | researchgate.netnih.govresearchgate.net |
| Non-heme iron dependent monooxygenase (ClaD) | This compound precursor | Benzylic hydroxylation | Formation of ortho-quinone methide intermediate | researchgate.netnih.gov |
| β-1,4-Galactosyltransferase 1 (β4Gal-T1) | GlcNAc adduct | Glycosylation | Formation of LacNAc adduct with complex glycans | rsc.org |
Reaction Mechanisms and Chemical Reactivity of Resorcinol
Electrophilic Aromatic Substitution Reactions of Resorcinol (B1680541)
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, where an electrophile substitutes a hydrogen atom on the aromatic ring. This compound's activation by the two hydroxyl groups facilitates these reactions. stackexchange.combritannica.com
Acylation Reaction Pathways and Regioselectivity
Acylation of this compound, a type of Friedel-Crafts reaction, involves the introduction of an acyl group onto the aromatic ring. This reaction typically requires a Lewis acid catalyst and an acylating agent such as an acid anhydride (B1165640) or acid halide. ajptr.com The regioselectivity of this compound acylation is influenced by the activating hydroxyl groups, directing the acyl group primarily to the ortho and para positions. ajptr.comacs.org
Studies have investigated the acylation of this compound using various acylating agents and catalysts. For instance, the acylation with acetic acid or acetic anhydride in the presence of Lewis acid catalysts like zinc chloride (ZnCl₂) has been explored. ajptr.comfuture4200.com Research indicates that regioselectivity can be influenced by factors such as the size of the acylating reagent and the specific catalyst used. ajptr.comacs.org For example, using adipic acid as an acylating agent with ZnCl₂ in carbon tetrachloride has been shown to lead to C-acylated products. ajptr.com
Enzymatic acylation of this compound derivatives has also been observed, demonstrating high chemo- and regioselectivity. An acyltransferase from Pseudomonas protegens (PpATase) has been shown to catalyze the acetylation of this compound derivatives, exclusively adding the acetyl group to the carbon at the ortho position of one hydroxyl group and the para position of the other (position 4). acs.orgresearchgate.net This enzymatic process highlights the significant influence of enzyme active site architecture on regiocontrol. acs.org
Data on the efficacy of different catalysts in the microwave-assisted acylation of this compound with acetic acid showed varying conversion rates and selectivity towards resoacetophenone (2',4'-dihydroxyacetophenone). future4200.com
| Catalyst | This compound Conversion (%) | Selectivity to Resoacetophenone (%) |
| Amberlyst-36 | 63.0 | High |
| Indion-130 | 53.7 | High |
| Other Catalysts | Lower | Varying |
Alkylation Reactions and Stereospecificity
Alkylation of this compound involves the addition of an alkyl group to the aromatic ring, another form of Friedel-Crafts reaction. Similar to acylation, the hydroxyl groups activate the ring, directing alkylation to the ortho and para positions. britannica.com
Enzymatic Friedel-Crafts alkylation of this compound rings has been observed in the biosynthesis of cylindrocyclophanes catalyzed by the enzyme CylK. chemrxiv.orgresearchgate.netchemrxiv.org This enzyme catalyzes sequential alkylation reactions between this compound nucleophiles and secondary alkyl chloride electrophiles. harvard.edu Notably, this enzymatic reaction exhibits remarkable stereospecificity, occurring with inversion of configuration at the alkyl chloride stereocenter. harvard.edu
Mechanistic studies of the CylK-catalyzed alkylation suggest a concerted double-activation mechanism. chemrxiv.orgchemrxiv.org The enzyme's active site is believed to orient the substrates and activate both the alkyl halide electrophile and the this compound nucleophile. chemrxiv.orgharvard.edu Activation of the this compound nucleophile may involve deprotonation by a specific amino acid residue (e.g., Asp440) or hydrogen bonding interactions, which enhances electron density at the reactive positions (like the 2-position). harvard.eduresearchgate.net The regioselectivity and stereospecificity are attributed to the precise orientation of the substrates within the enzyme's active site. chemrxiv.orgchemrxiv.org
Nitration Reactions
Nitration of this compound involves the introduction of one or more nitro groups onto the aromatic ring, typically using a nitrating mixture like concentrated nitric acid and sulfuric acid. wikipedia.orgresearchgate.net Due to the strong activating effect of the two hydroxyl groups, this compound is highly reactive towards nitration and can undergo polysubstitution. wikipedia.orgchemrj.org
Nitration of this compound can yield a mixture of products, including 2-nitrothis compound (B108372) and 4-nitrothis compound (or 6-nitrothis compound, which is equivalent to 4-nitrothis compound due to symmetry). chemrj.org Under vigorous conditions, such as using concentrated nitric acid in the presence of cold concentrated sulfuric acid, trinitrothis compound (styphnic acid) can be formed, which is an explosive compound. wikipedia.org
Studies on the nitration of this compound using different nitrating agents under microwave irradiation have shown varying yields. For instance, using metal nitrates with oxalic acid, copper(II) nitrate (B79036) ((CuNO₃)₂) yielded the highest amount of 2-nitrothis compound compared to other metal nitrates like sodium nitrate (NaNO₃) or potassium nitrate (KNO₃). chemrj.org
| Nitrating Agent (with Oxalic Acid) | Yield of 2-Nitrothis compound (%) |
| Cu(NO₃)₂ | 26.0 |
| NaNO₃ | Not specified (lower) |
| KNO₃ | 5.4 |
This compound can also react with nitrite (B80452) under acidic conditions, undergoing nitrosation at the C2 and C4 (or C6) positions of the benzene (B151609) ring, in contrast to catechol which undergoes nitration at the hydroxyl oxygen. researchgate.netnih.gov
Oxidation Mechanisms of this compound
This compound can undergo oxidation through various pathways, including electrochemical oxidation and reactions involving radical intermediates.
Electrochemical Oxidation Pathways
Electrochemical oxidation of this compound has been investigated using techniques such as cyclic voltammetry. rsc.orgresearchgate.netx-mol.net Studies indicate that the electrochemical oxidation of this compound is generally chemically and electrochemically irreversible across a wide pH range. rsc.orgresearchgate.netx-mol.netresearchgate.net
The mechanism of electrochemical oxidation is pH-dependent. At pH values below its first pKa, this compound undergoes a 1H⁺ and 1e⁻ oxidation process to form a radical. rsc.orgresearchgate.netx-mol.netrsc.org At pH values above its second pKa, the process becomes pH-independent and involves a 1e⁻ oxidation to form a radical. rsc.orgx-mol.netrsc.org Density functional theory (DFT) calculations support the (1H⁺) 1e⁻ oxidation as an energetically favorable pathway. rsc.orgx-mol.netresearchgate.net
The electrochemical oxidation of this compound can lead to the formation of electrochemically inert products that deposit on the electrode surface, causing fouling. rsc.orgresearchgate.net While theoretically, oxidation could lead to the formation of a quinone (e.g., 4-cyclohexene-1,3-dione), research suggests that this is not the only or primary pathway, and the formation of radical intermediates is significant. rsc.orgresearchgate.netresearchgate.net
Radical Intermediate Formation and Subsequent Dimerization/Polymerization
A key aspect of this compound oxidation, particularly electrochemical oxidation, is the formation of radical intermediates. ajptr.comchemrj.orgrsc.orgresearchgate.netresearchgate.net These radicals are highly reactive and readily undergo subsequent reactions, leading to the formation of dimers and polymers. rsc.orgresearchgate.netx-mol.netresearchgate.net
The polymerization process initiated by radical formation can result in the deposition of polymeric films on the electrode surface during electrochemical oxidation. rsc.orgresearchgate.net The formation of stable dimer/polymer products makes the oxidation process irreversible. rsc.org
Studies using DFT calculations have explored the potential energy profiles for different oxidation pathways, including monomer oxidation and radical monomer formation, confirming that the radical formation route is significant and can lead to the generation of various stable dimer products. rsc.org The role of the base electrolyte anion in facilitating proton dissociation from the initial radical ion, a crucial step in the polymerization chain reaction, has also been highlighted. acs.orgresearchgate.netnih.gov
The formation of these radical intermediates and their subsequent reactions are central to understanding the complex oxidation behavior of this compound and the formation of polymeric products.
Influence of pH on Oxidation Pathways and Proton Transfer
The electrochemical oxidation of this compound is significantly influenced by pH researchgate.netnih.gov. Studies using techniques like cyclic voltammetry and density functional theory (DFT) have provided insights into the mechanisms involved across different pH ranges rsc.orgrsc.org.
At pH values below its first acidic dissociation constant (pKa1), this compound undergoes a 1 proton (H⁺) and 1 electron (e⁻) oxidation process to form radicals rsc.orgrsc.org. The slope of the peak potential (Ep) against pH in this range has been reported to be around -54 mV pH⁻¹, indicating an equal number of protons and electrons transferred in the oxidation rsc.orgrsc.org.
In strongly alkaline solutions (pH > pKa2), the oxidation of this compound becomes independent of pH rsc.orgrsc.org. Under these conditions, the reactant is in a deprotonated state before the oxidation begins, and the process involves the removal of a single electron to form a radical species rsc.org.
Regardless of the pH, the oxidation of this compound appears to be chemically and electrochemically irreversible rsc.orgrsc.orgrsc.org. The radicals formed during the initial oxidation steps readily react further, often leading to the formation of dimers and polymers that can deposit on electrode surfaces researchgate.netrsc.orgrsc.org. This polymerization can cause electrode fouling, as observed in electrochemical studies researchgate.netrsc.orgrsc.org.
The influence of pH on proton transfer dynamics is also crucial in reactions involving this compound derivatives, such as in the electroreduction of CO₂ catalyzed by materials coated with this compound-formaldehyde resins acs.orgnih.gov. The acidity of the hydroxyl groups in these resins is higher than that of phenol (B47542) and increases with the degree of polymerization, facilitating proton transfer acs.orgnih.gov. This local tuning of proton transfer rates near the catalyst surface can significantly impact reaction pathways and product selectivity acs.orgnih.gov.
Detailed research findings on the electrochemical oxidation of this compound at different pH values highlight the complex interplay between proton and electron transfer. The following table summarizes some key observations:
| pH Range | Proposed Initial Oxidation Step | pH Dependence of Oxidation | Observed Outcome | References |
| pH < pKa1 | 1H⁺ + 1e⁻ transfer | Strongly dependent | Radical formation, followed by polymerization | rsc.orgrsc.org |
| pH > pKa2 | 1e⁻ transfer | Independent | Radical formation from deprotonated species, polymerization | rsc.orgrsc.orgrsc.org |
| Entire range | Irreversible | - | Dimer/polymer formation, electrode fouling | researchgate.netrsc.orgrsc.orgrsc.org |
Hydrolysis Reactions Involving this compound Derivatives
While this compound itself is readily soluble in water aakash.ac.innoaa.govcollegedunia.com, hydrolysis reactions are particularly relevant for its derivatives. Hydrolysis can occur under various conditions, including acid-catalyzed pathways google.com. For example, acid hydrolysis can be used to convert certain this compound derivatives into other compounds google.com.
Research on the hydrolysis of acetylated cannabinoid derivatives, some of which can be considered this compound derivatives due to their structural relationship to phenolic compounds, has shown that enzymatic hydrolysis can occur in the presence of human liver microsomes researchgate.net. This process, which involves the breaking of ester bonds by enzymes like carboxylesterases, highlights a type of hydrolysis reaction relevant to modified this compound structures researchgate.net.
Another instance where hydrolysis plays a role is in some traditional methods of this compound production. One such method involves the alkaline fusion of 1,3-benzenedisulfonic acid, followed by hydrolysis of the sulfonic acid groups to yield this compound cnchemshop.com.
Condensation Reactions of this compound
This compound is highly reactive in condensation reactions, particularly with aldehydes, due to the activated positions on its aromatic ring aakash.ac.inresearchgate.net. These reactions are crucial in the formation of various polymeric materials and macrocycles.
A prominent example is the condensation of this compound with formaldehyde (B43269), which is the basis for the production of this compound-formaldehyde resins patsnap.comresearchgate.net. This reaction can be catalyzed by both acids and bases, with the catalyst type and concentration influencing the reaction mechanism and the properties of the resulting polymer researchgate.netgoogle.com.
Under basic conditions, the reaction is believed to involve the deprotonation of this compound to form phenoxide anions, which then react with formaldehyde to form hydroxymethyl derivatives mdpi.comresearchgate.net. Subsequent condensation steps involve the formation of quinonemethide intermediates and Michael addition reactions between these intermediates and this compound anions mdpi.comresearchgate.net. Theoretical studies suggest that the formation of quinonemethide anions is particularly favorable under alkaline conditions mdpi.comresearchgate.net. The condensation leads to the formation of methylene (B1212753) linkages between this compound units, primarily at the 2,4'- and 4,4'-positions mdpi.com.
Acid-catalyzed condensation also occurs, typically involving the protonation of formaldehyde and subsequent electrophilic attack on the activated this compound ring researchgate.netcdnsciencepub.com. The reaction rate is generally lowest at slightly acidic pH values (around 4.0) google.com.
This compound also undergoes condensation reactions with other aldehydes to form macrocyclic compounds known as resorcinarenes aakash.ac.inresearchgate.net. This cyclo-condensation reaction is often catalyzed by acids, such as hydrochloric acid, and typically carried out in alcoholic solvents researchgate.net. The phenolic hydroxyl groups facilitate this process by activating the ring towards electrophilic attack by the aldehyde researchgate.net. Examples include the reaction of this compound with vanillin (B372448) or cinnamaldehyde (B126680) to produce substituted calix rsc.orgresorcinarenes aakash.ac.in.
The condensation reactions of this compound are complex and can be influenced by factors such as the reactant ratio, catalyst type and concentration, pH, temperature, and solvent researchgate.netgoogle.comcdnsciencepub.com. These factors dictate the reaction rate, mechanism, and the structure and properties of the final condensation product.
Polymerization Chemistry of Resorcinol
Resorcinol-Aldehyde Polymerization (e.g., this compound-Formaldehyde (RF) Resins)
This compound-formaldehyde (RF) gels are porous materials synthesized via a sol-gel reaction, commonly using This compound (B1680541) and formaldehyde (B43269) as precursors. researchgate.netmdpi.commdpi.com This polymerization is spontaneous but slow, necessitating the use of compounds to increase the reaction rate and reduce synthesis time. csic.esresearchgate.net These compounds can be either acidic or basic, and their nature and concentration significantly influence the reaction mechanisms and the final properties of the materials. csic.esresearchgate.net The synthesis of carbon aerogels from this compound and formaldehyde was first reported in 1989. mdpi.com At slightly acidic pH values, this compound and formaldehyde undergo polycondensation in aqueous solutions to form gels. mdpi.com The sol-gel synthesis conditions, including pH, the formaldehyde/resorcinol ratio, concentration, and the type of basic modifier, all affect the texture of the resulting materials. mdpi.com
Reaction Kinetics and Mechanistic Pathways under Acidic and Basic Conditions
The polymerization reaction between this compound and formaldehyde involves two main steps: addition and condensation. csic.es The mechanism of the addition reaction is largely dependent on the pH of the precursor solution, while the condensation reaction is independent of the booster. csic.es
Under basic catalysis, such as with Na₂CO₃ or NaOH, where the pH is typically between 3 and 7, the reaction begins with the deprotonation of this compound to form this compound anions. mdpi.comresearchgate.netresearchgate.net This deprotonation increases the reactivity of the this compound molecules. researchgate.net The addition reaction then proceeds rapidly, with formaldehyde molecules positioning themselves at available carbon atoms on the benzene (B151609) ring, forming hydroxymethyl derivatives. researchgate.net Since this compound has two phenolic hydroxyl groups that can interact, both protons can be captured by OH⁻ under alkaline conditions. acs.org This addition reaction produces numerous hydroxymethyl derivatives, which then react to form many small clusters. researchgate.net The subsequent condensation reaction, where hydroxymethyl derivatives release water as they form bridged structures linking with other hydroxymethyl groups or unreacted this compound molecules, is slow under basic catalysis. researchgate.net
Under acid catalysis, the condensation step takes place quickly, with the acid increasing the reaction rate through protonation of hydroxymethyl derivatives, leading to the formation of structurally different materials. researchgate.net Acidic boosters have been shown to increase the reaction rate compared to basic boosters, thus reducing the synthesis time. csic.es
The base-catalyzed reaction between dilute aqueous this compound and formaldehyde is a complex process. osti.gov The mechanism involves an initial exothermic step related to the formation of a free aromatic aldehyde. osti.gov Network growth then proceeds statistically following a first-order Arrhenius type kinetic relationship, characteristic of a typical thermoset network poly-condensation process. osti.gov
Role of Catalysts in RF Polymerization Systems
Catalysts, either acidic or basic, are essential for increasing the reaction rate and reducing the synthesis time in RF polymerization. csic.esresearchgate.net Their concentration significantly impacts the final gel properties. researchgate.netnih.gov While the general consensus has often been that the catalyst primarily acts as a pH adjuster, research suggests a more complex role. researchgate.netresearchgate.netnih.gov
Studies have explored the individual roles of both the cation and the anion within the catalyst. researchgate.netresearchgate.netnih.gov Results indicate the significance of the metal cation in the RF gel reaction, with similar structural properties observed for gels synthesized at constant Na⁺ concentrations, regardless of the initial solution pH. researchgate.netresearchgate.netnih.gov The role of the cation species from the catalyst is linked to the stabilization of the clusters formed within the system. mdpi.com For instance, Group II catalysts can cause the salting out of oligomers, leading to fewer, larger clusters, which in turn increases pore size and broadens the pore size distribution. mdpi.com
The pH-determining impact of the anion (e.g., CO₃²⁻ in sodium carbonate) is considered a predominant, if not the sole, role by many. nih.gov However, the active role of the base electrolyte gives reason for investigating the "base electrolyte" effect, as different results in the polymerization process can be expected depending on the chemical nature of the base electrolyte anion. nih.gov
Some studies have demonstrated that acidic boosters prevent the incorporation of alkaline metal impurities, which can be an advantage over basic catalysts. researchgate.net
Hydrothermal Synthesis of RF Polymers and Precursors
Hydrothermal synthesis is a method used to prepare RF polymers and precursors, often resulting in materials with specific properties. For example, RF resins prepared under high-temperature hydrothermal conditions can become n-type semiconductors and exhibit high activities in photocatalytic generation of H₂O₂. acs.org This synthesis route produces methylene-linked resin powders containing quinoid forms of this compound conjugated with benzenoid forms via methine bridges. acs.org
Hydrothermal processes can involve the controlled supply of reactants. For instance, the slow hydrolysis of hexamethylenetetramine (HMTA) at 100 °C in the presence of this compound and a titanium salt can provide a gradual supply of hydroxide (B78521) ions, formaldehyde, and ammonia (B1221849). rsc.org The resulting ammonia can initiate the polymerization of the generated formaldehyde with this compound, forming an RF polymer framework. rsc.org
Hydrothermal synthesis parameters, such as temperature and the presence of other components, influence the resulting material characteristics. For example, hydrothermal reaction at 523 K for 12 hours has been used to prepare RF resins. acs.org
Electropolymerization of this compound
Electropolymerization of this compound involves the formation of polymeric structures on an electrode surface through electrochemical oxidation. researchgate.netmdpi.com This process can occur alongside the degradation of the aromatic ring structure, with the generated polymeric compounds potentially blocking the electrode surface and impeding electrochemical activity. mdpi.com
Elementary Reaction Steps Leading to Dimer Formation
The electropolymerization process generally involves the formation of reactive cation radicals as the first step. scispace.com In the case of this compound, molecules undergo oxidation to form radicals. researchgate.net At pH values below the first pKa of this compound, a 1H⁺ 1e⁻ oxidation occurs, while at pH values above the second pKa, a 1e⁻ oxidation takes place. researchgate.net These radicals then readily react to form dimers and polymers that deposit on the electrode surface. researchgate.net
A detailed analysis of the electropolymerization mechanism shows that following the oxidation process, the dissociation of a proton from the this compound radical cation plays a fundamental role. nih.govacs.org This dissociation leads to the formation of a neutral radical species, which is a crucial reactive species for polymerization propagation. nih.gov
Dimer formation can proceed through different pathways, including the formation of a carbon-oxygen bond or a carbon-carbon bond. nih.gov One possible route involves the reaction between the this compound radical cation and a deprotonated species, leading to a stable closed-shell dimer through the formation of a carbon-carbon bond and a subsequent proton dissociation step. nih.govacs.org
The presence of a base electrolyte anion, such as sulfate (B86663) (SO₄²⁻), is of fundamental importance in making the proton dissociation from the initial radical ion a feasible process by decreasing the dissociation energy. nih.govacs.orgresearchgate.netacs.org
Influence of Electrolytes on Polymerization Mechanisms
The composition of the electrolyte significantly influences the electropolymerization process. scispace.com The base electrolyte is not merely a conductor but can actively participate in the reaction. nih.govacs.org The chemical nature of the base electrolyte anion can lead to different results in the polymerization process. nih.gov
Studies have shown that the electrochemical oxidation of this compound is strongly pH-dependent, which is influenced by the electrolyte. mdpi.com The rate of electrochemical degradation of this compound varies depending on the supporting electrolyte used (e.g., H₂SO₄, Na₂SO₄, NaOH solutions). mdpi.com The formation of surface-poisoning this compound polymer can be explained in terms of the electrolyte's influence. mdpi.com
The presence of the base electrolyte anion, such as sulfate, is critical in facilitating proton dissociation from the initial radical ion, making the polymerization pathway energetically feasible. nih.govacs.orgresearchgate.netacs.org This highlights the underrated but fundamental role of the base electrolyte in the electropolymerization mechanism. nih.govacs.org
Advanced Polymeric Materials Derived from this compound
This compound serves as a crucial building block for a range of advanced polymeric materials, leveraging its ability to undergo polycondensation reactions, particularly with aldehydes like formaldehyde. These reactions yield highly cross-linked networks that can be further processed into materials with unique structural and functional properties.
Carbon Xerogels and Porous Structures
Carbon xerogels are porous carbon materials typically synthesized through the sol-gel polymerization of this compound with formaldehyde in the presence of a solvent and a catalyst, followed by drying and carbonization. researchgate.netmdpi.com This sol-gel process involves the formation of a polymeric network (organic gel) which, upon solvent removal and pyrolysis, transforms into a carbonaceous structure with high porosity and surface area. mdpi.com
The synthesis of this compound-formaldehyde (RF) gels, the precursors to carbon xerogels, involves the polycondensation of this compound and formaldehyde. researchgate.netmdpi.com This reaction is typically catalyzed by either acids or bases. mdpi.com Formaldehyde plays a critical role in the crosslinking process, significantly influencing the final porous structure of the resulting carbon gels. researchgate.net An increase in formaldehyde concentration generally accelerates the reaction rate and leads to more highly branched structures with increased interconnections between polymer clusters. researchgate.net
Several chemical variables influence the porous properties of RF xerogels and, consequently, the derived carbon xerogels. These include the pH of the precursor solution, the dilution ratio (reactant/solvent ratio), the this compound/formaldehyde molar ratio (R/F), and even the percentage of methanol (B129727) present as a stabilizer in commercial formaldehyde solutions. researchgate.netmdpi.comcsic.es By carefully controlling these synthesis conditions, it is possible to tailor the pore size distribution and pore volume of the carbon xerogels. researchgate.netmdpi.comcsic.es For instance, variations in the this compound/catalyst (R/C) and this compound/water (R/W) ratios have been shown to influence the pore structure, with higher R/C ratios leading to increased mesoporosity and pore size. aidic.it The amount of water used in the synthesis also impacts the pore size distribution, with higher R/W ratios generally resulting in larger average pore sizes. aidic.it
Carbon xerogels derived from this compound-formaldehyde polymers possess high porosity and a developed surface area, making them suitable for various applications such as adsorbents, catalyst supports, and materials for energy storage. researchgate.netmdpi.com Under appropriate synthesis conditions, the porous structure of the RF precursor is preserved during the carbonization process. csic.es
Data highlighting the influence of synthesis parameters on carbon xerogel properties:
| Synthesis Parameter | Effect on Porosity / Pore Structure | Source |
| Formaldehyde Concentration | Increases reaction rate, leads to more branched structures and interconnections. | researchgate.net |
| pH of Precursor Solution | Influences the effect of formaldehyde; acidic conditions favor addition. | researchgate.netmdpi.com |
| Dilution Ratio (R/W) | Affects pore size distribution and average pore size. | aidic.it |
| This compound/Catalyst (R/C) Ratio | Influences mesoporosity and pore size. | aidic.it |
| Methanol Content (in Formaldehyde) | Can be a significant chemical variable affecting porosity. | researchgate.net |
This compound-Formaldehyde-Latex (RFL) Adhesives Chemistry and Performance
This compound-Formaldehyde-Latex (RFL) adhesives are widely used as dipping compositions to promote adhesion between reinforcing polymeric cords and rubber matrices, particularly in applications like tires, belts, and hoses. researchgate.netcore.ac.uknsg.com The RFL adhesive system typically consists of a this compound-formaldehyde resin and a latex component. researchgate.netcore.ac.uk
The preparation of an RFL dip system involves two main steps. core.ac.uk First, this compound is dissolved in water, followed by the addition of formaldehyde and a condensation catalyst, such as sodium hydroxide, to form a resole resin. core.ac.uk This mixture is stirred to allow the formation of methanol groups. core.ac.uk In the second step, the prepared resin solution is mixed with a latex, typically styrene-butadiene rubber (SBR) latex or vinyl pyridine (B92270) latex, under gentle stirring to ensure a homogeneous dip system. core.ac.ukgoogle.com
The RFL adhesive functions by creating a chemical link between the polar surface of the reinforcing fiber (such as nylon or polyester) and the non-polar rubber compound. core.ac.ukgoogle.com The this compound-formaldehyde resin component provides bonding to the cord, often through condensation reactions with functional groups on the fiber surface. core.ac.uk The latex component bonds to the rubber matrix through co-vulcanization during the rubber curing process. core.ac.uk
The adhesion strength provided by RFL dips is crucial for the performance and durability of reinforced rubber products. researchgate.netgoogle.com RFL technology has been utilized for over 50 years for treating various synthetic cords, including rayon, nylon, polyester, and aramid fibers. researchgate.net Beyond excellent adhesion, these dips contribute to desirable cord physical and fatigue properties. researchgate.net They are also favored for their ease of preparation and handling, relatively low cost, and clean processing characteristics in various textile treating units. researchgate.net
While RFL adhesives offer high adhesive performance, particularly for bonding fibers like glass fiber, polyester, carbon fiber, and aramid fiber to rubber, there is ongoing research into developing this compound and formaldehyde-free alternatives due to concerns about their environmental and human health hazards. nsg.comgoogle.com Despite these efforts, RFL formulations have remained a common industrial standard for many years due to their effectiveness and cost-efficiency. core.ac.ukgoogle.com
Key components and their roles in RFL adhesives:
| Component | Role |
| This compound-Formaldehyde Resin | Provides bonding to the reinforcing fiber. |
| Latex | Bonds to the rubber matrix through co-vulcanization. |
| Catalyst (e.g., NaOH) | Catalyzes the condensation reaction between this compound and formaldehyde. |
The dipping process typically involves immersing the cords in the RFL solution, followed by drying and curing with heat. core.ac.uk Treatment times of 1 to 2 minutes at temperatures between 130°C and 150°C are often sufficient to achieve good adhesion levels. core.ac.uk
Poly(benzoxazole) (PBO) Fiber Synthesis and Properties
Poly(benzoxazole) (PBO) is a high-performance, rigid-rod polymer known for its exceptional thermal stability, high strength, and high modulus. researchgate.netwanlitex.comresearchgate.net PBO fibers, such as those marketed under the name Zylon, are considered some of the strongest fibers in the world. researchgate.netamazon.com
The synthesis of PBO typically involves the polycondensation of 4,6-diaminothis compound (B101129) (DAR) or its dihydrochloride (B599025) salt (DAR·HCl) with a dicarboxylic acid or its derivative, such as terephthalic acid (TPA), in a strong acidic solvent like polyphosphoric acid (PPA). researchgate.netwanlitex.comgovinfo.gov PPA serves as both a solvent and a catalyst for the polycondensation reaction. wanlitex.com The reaction proceeds through an intermediate poly(o-hydroxyamine) which undergoes intramolecular cyclization to form the benzoxazole (B165842) rings that constitute the PBO polymer backbone. mdpi.com
The rigid, ladder-like structure of the PBO polymer contributes to its outstanding mechanical and thermal properties. researchgate.netwanlitex.comresearchgate.net PBO fibers exhibit high tensile strength and modulus, significantly exceeding those of other high-performance fibers like aramid fibers (e.g., Kevlar). researchgate.netwanlitex.com They also possess excellent heat resistance, with decomposition temperatures reported to be above 600°C, and high limiting oxygen index values, indicating excellent flame retardancy. wanlitex.comresearchgate.net
Key properties of PBO fibers:
| Property | Typical Value / Characteristic | Source |
| Tensile Strength | Up to 4.5 GPa (synthesized fiber), 5.8 GPa (high-end product) | researchgate.netwanlitex.com |
| Tensile Modulus | Up to 260 GPa (synthesized fiber), 180 GPa (high-end product) | researchgate.netwanlitex.com |
| Thermal Degradation Temperature | Above 600°C, up to 670°C in N₂ | wanlitex.comresearchgate.net |
| Limiting Oxygen Index | 68 | wanlitex.com |
| Structure | Rigid-rod, ladder-like | researchgate.net |
The spinning of PBO fibers is typically carried out using a dry-jet wet-spinning method from a liquid crystalline polymer solution formed in the strong acidic solvent. researchgate.netwanlitex.com This process helps to orient the rigid polymer chains, contributing to the high strength and modulus of the resulting fibers. After spinning, the fibers are usually washed and dried. wanlitex.com
Despite their exceptional properties, the use of strong acids like PPA in the synthesis process presents environmental challenges. researchgate.net Additionally, residual phosphoric acid in the fibers has been suspected to contribute to the degradation of the benzoxazole ring and a reduction in mechanical properties over time. govinfo.gov Research continues to explore alternative synthesis routes and methods to address these issues. researchgate.net
PBO fibers find applications in areas requiring high strength, high modulus, and thermal resistance, including aerospace, ballistic resistance (e.g., bulletproof vests), fire protection, and as reinforcement materials in various composites and industrial goods. researchgate.netwanlitex.comgovinfo.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5054 |
| Formaldehyde | 712 |
| Latex | Not available (Mixture) nih.gov |
| Poly(benzoxazole) | 9228 (Benzoxazole - core structure) nih.govuni-freiburg.defrontiersin.org |
| 4,6-diaminothis compound | Not explicitly found in search results, but related to this compound. |
| Terephthalic acid | 695 |
| Polyphosphoric acid | 161627 |
| Sodium hydroxide | 14798 |
| Styrene-butadiene rubber (SBR) latex | 31 (Butadiene) nih.gov, 7501 (Styrene) nih.gov |
| Vinyl pyridine latex | 11002 (4-Vinylpyridine) |
Note: PubChem CIDs are provided for the core chemical entities where available. For complex mixtures or polymers like Latex and Poly(benzoxazole), the CID for a representative component or the basic structural unit is provided.this compound, scientifically known as 1,3-benzenediol, is a significant organic compound widely utilized in the production of advanced polymeric materials. nih.govresearchgate.net Its chemical structure, featuring two hydroxyl groups on a benzene ring, facilitates its participation in various polymerization reactions, leading to the formation of polymers with tailored characteristics suitable for diverse industrial applications. researchgate.net This article delves into the polymerization chemistry involving this compound, focusing specifically on its role in the synthesis and properties of carbon xerogels, this compound-Formaldehyde-Latex (RFL) adhesives, and Poly(benzoxazole) (PBO) fibers, as per the provided outline.
Advanced Polymeric Materials Derived from this compound
This compound serves as a key monomer in the creation of advanced polymeric materials. Its propensity for polycondensation reactions, particularly with aldehydes like formaldehyde, enables the formation of highly cross-linked polymer networks. These networks can subsequently be processed into materials exhibiting unique structural integrity and functional attributes.
Carbon Xerogels and Porous Structures
Carbon xerogels are a class of porous carbon materials synthesized through a sol-gel polymerization process involving this compound and formaldehyde. researchgate.netmdpi.com This process, conducted in the presence of a solvent and a catalyst, yields an organic gel, which is then dried and carbonized to produce the final carbon xerogel. researchgate.netmdpi.com The resulting material is characterized by high porosity and a large surface area. mdpi.com
The synthesis of the this compound-formaldehyde (RF) organic gel, the precursor to carbon xerogels, relies on the polycondensation of this compound and formaldehyde. researchgate.netmdpi.com This reaction is typically catalyzed by either acidic or basic substances. mdpi.com Formaldehyde is instrumental in the crosslinking process, which directly impacts the pore structure of the resultant carbon gels. researchgate.net Higher concentrations of formaldehyde tend to increase the reaction rate and promote the formation of more highly branched structures with enhanced interconnections between polymer clusters. researchgate.net
The porous properties of both RF xerogels and the derived carbon xerogels are significantly influenced by several chemical synthesis parameters. These include the pH of the precursor solution, the dilution ratio (the ratio of reactants to solvent), the molar ratio of this compound to formaldehyde (R/F), and even the amount of methanol present as a stabilizer in commercial formaldehyde solutions. researchgate.netmdpi.comcsic.es Precise control over these parameters allows for the deliberate tuning of the pore size distribution and pore volume in the carbon xerogels. researchgate.netmdpi.comcsic.es Studies have shown that varying the this compound/catalyst (R/C) and this compound/water (R/W) ratios can alter the pore structure, with increased R/C ratios correlating with higher mesoporosity and larger pore sizes. aidic.it Similarly, the quantity of water used during synthesis impacts the pore size distribution, with a higher R/W ratio generally leading to larger average pore sizes. aidic.it
Carbon xerogels derived from this compound-formaldehyde polymers are valued for their high porosity and extensive surface area, making them suitable for applications such as adsorbents, catalyst supports, and materials for energy storage. researchgate.netmdpi.com The porous structure of the RF precursor is often retained during the carbonization process under appropriate synthesis conditions. csic.es
The following table summarizes the influence of some key synthesis parameters on the properties of carbon xerogels:
| Synthesis Parameter | Effect on Porosity / Pore Structure | Source |
| Formaldehyde Concentration | Increases reaction rate, leads to more branched structures and interconnections. | researchgate.net |
| pH of Precursor Solution | Influences the effect of formaldehyde; acidic conditions favor addition. | researchgate.netmdpi.com |
| Dilution Ratio (R/W) | Affects pore size distribution and average pore size. | aidic.it |
| This compound/Catalyst (R/C) Ratio | Influences mesoporosity and pore size. | aidic.it |
| Methanol Content (in Formaldehyde) | Can be a significant chemical variable affecting porosity. | researchgate.net |
This compound-Formaldehyde-Latex (RFL) Adhesives Chemistry and Performance
This compound-Formaldehyde-Latex (RFL) adhesives are widely employed as dip formulations to enhance the adhesion between reinforcing polymeric cords and rubber compounds in products such as tires, belts, and hoses. researchgate.netcore.ac.uknsg.com An RFL adhesive system fundamentally comprises a this compound-formaldehyde resin and a latex component. researchgate.netcore.ac.uk
The preparation of an RFL dip solution typically involves a two-step process. core.ac.uk Initially, this compound is dissolved in water, followed by the addition of formaldehyde and a catalyst, commonly sodium hydroxide, to facilitate the formation of a resole resin. core.ac.uk This mixture is stirred to promote the generation of methanol groups. core.ac.uk In the second step, the prepared resin solution is combined with a latex, such as styrene-butadiene rubber (SBR) or vinyl pyridine latex, with gentle stirring to ensure a uniform dispersion. core.ac.ukgoogle.com
The efficacy of RFL adhesives stems from their ability to create a chemical bridge between the polar surface of the reinforcing fiber (like nylon or polyester) and the non-polar rubber matrix. core.ac.ukgoogle.com The this compound-formaldehyde resin component facilitates bonding to the fiber, often through condensation reactions with functional groups present on the fiber's surface. core.ac.uk The latex component, on the other hand, bonds to the rubber matrix through co-vulcanization during the rubber curing process. core.ac.uk
The adhesion strength provided by RFL dips is a critical factor in determining the performance and longevity of reinforced rubber products. researchgate.netgoogle.com RFL technology has a long history, being used for over five decades to treat various synthetic cords, including rayon, nylon, polyester, and aramid fibers. researchgate.net Beyond providing excellent adhesion, these dips also contribute to favorable physical and fatigue properties of the cords. researchgate.net Their widespread use is also attributed to their ease of preparation and handling, relatively low cost, and compatibility with standard textile processing equipment. researchgate.net
Despite the high adhesive performance of RFL adhesives, particularly in bonding fibers like glass fiber, polyester, carbon fiber, and aramid fiber to rubber, research is ongoing to develop alternative this compound and formaldehyde-free adhesives due to concerns regarding their environmental and health impacts. nsg.comgoogle.com Nevertheless, RFL formulations have remained a prevalent industrial standard for many years due to their proven effectiveness and cost-efficiency. core.ac.ukgoogle.com
The primary components of RFL adhesives and their respective roles are summarized below:
| Component | Role |
| This compound-Formaldehyde Resin | Provides bonding to the reinforcing fiber. |
| Latex | Bonds to the rubber matrix through co-vulcanization. |
| Catalyst (e.g., NaOH) | Catalyzes the condensation reaction between this compound and formaldehyde. |
The application of RFL adhesives typically involves dipping the cords into the solution, followed by drying and heat curing. core.ac.uk Optimal adhesion levels are often achieved with treatment times of 1 to 2 minutes at temperatures ranging from 130°C to 150°C. core.ac.uk
Poly(benzoxazole) (PBO) Fiber Synthesis and Properties
Poly(benzoxazole) (PBO) is a high-performance, rigid-rod polymer renowned for its exceptional thermal stability, high tensile strength, and high modulus. researchgate.netwanlitex.comresearchgate.net PBO fibers, commercially known as Zylon, are recognized as some of the strongest fibers globally. researchgate.netamazon.com
The synthesis of PBO is generally accomplished through the polycondensation of 4,6-diaminothis compound (DAR) or its dihydrochloride salt (DAR·HCl) with a dicarboxylic acid or a derivative thereof, such as terephthalic acid (TPA). researchgate.netwanlitex.comgovinfo.gov This reaction is typically carried out in a strong acidic medium, such as polyphosphoric acid (PPA), which acts as both the solvent and the catalyst. wanlitex.com The polymerization proceeds via an intermediate poly(o-hydroxyamine), which subsequently undergoes intramolecular cyclization to form the characteristic benzoxazole rings in the PBO polymer chain. mdpi.com
The rigid, ladder-like molecular structure of PBO is responsible for its outstanding mechanical and thermal properties. researchgate.netwanlitex.comresearchgate.net PBO fibers exhibit high tensile strength and modulus, surpassing those of other high-performance fibers like aramid fibers (e.g., Kevlar). researchgate.netwanlitex.com They also demonstrate excellent heat resistance, with reported decomposition temperatures exceeding 600°C, and a high limiting oxygen index, signifying superior flame retardancy. wanlitex.comresearchgate.net
Key properties of PBO fibers are summarized in the following table:
| Property | Typical Value / Characteristic | Source |
| Tensile Strength | Up to 4.5 GPa (synthesized fiber), 5.8 GPa (high-end product) | researchgate.netwanlitex.com |
| Tensile Modulus | Up to 260 GPa (synthesized fiber), 180 GPa (high-end product) | researchgate.netwanlitex.com |
| Thermal Degradation Temperature | Above 600°C, up to 670°C in N₂ | wanlitex.comresearchgate.net |
| Limiting Oxygen Index | 68 | wanlitex.com |
| Structure | Rigid-rod, ladder-like | researchgate.net |
The production of PBO fibers typically involves a dry-jet wet-spinning technique, utilizing a liquid crystalline polymer solution prepared in the strong acidic solvent. researchgate.netwanlitex.com This spinning method facilitates the alignment of the rigid polymer chains, contributing to the high strength and modulus of the resulting fibers. Following spinning, the fibers are usually washed and dried. wanlitex.com
Despite their exceptional properties, the synthesis of PBO using strong acids like PPA poses environmental challenges. researchgate.net Furthermore, the presence of residual phosphoric acid in the fibers has been suggested as a factor contributing to the degradation of the benzoxazole ring and a decrease in mechanical properties over time. govinfo.gov Ongoing research is focused on developing alternative synthesis routes and methods to mitigate these issues. researchgate.net
PBO fibers are utilized in applications demanding high strength, high modulus, and thermal resistance, including aerospace components, ballistic protection (such as bulletproof vests), fire-resistant materials, and as reinforcement in various composites and industrial products. researchgate.netwanlitex.comgovinfo.gov
Computational Chemistry and Theoretical Investigations of Resorcinol Systems
Quantum Mechanical Studies of Resorcinol (B1680541) Reactivity
Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to study the electronic structure and reactivity of this compound. These studies aim to elucidate the mechanisms of reactions involving this compound and predict their energetic feasibility.
Density Functional Theory (DFT) Calculations for Reaction Energetics
DFT calculations are a powerful tool for determining the reaction energies of elementary steps in chemical processes involving this compound. By calculating the total energies of reactants, intermediates, transition states, and products, DFT can provide insights into the thermodynamics and kinetics of these reactions. For instance, DFT has been employed to investigate the mechanism of this compound oxidation, confirming that a (1H⁺) 1e⁻ oxidation is an energetically favorable pathway. rsc.orgnih.govresearchgate.netrsc.orgresearchgate.net These calculations involve computing the energy difference between optimized intermediate states. rsc.org For proton abstraction processes, the energy is calculated as the difference between the total energies of the product and reactant states, plus the energy of a hydrogen ion. rsc.org DFT studies have also been used to analyze the acylation reaction of this compound, helping to identify the most probable reaction pathway based on energetic and electronic characteristics. jmchemsci.comjmchemsci.comresearchgate.net Furthermore, DFT has been applied to study the base-catalyzed condensation reactions of this compound with formaldehyde (B43269), rationalizing experimentally observed polymer structures based on identified mechanisms and calculated energetics. mdpi.comacs.org The method has also been used to model the phase boundary between different crystalline polymorphs of this compound, combining electronic DFT energies with vibrational free energies to predict Gibbs free energy as a function of volume. aip.org
Potential Energy Surface Analysis and Transition State Characterization
Analyzing the potential energy surface (PES) is essential for understanding reaction mechanisms. This involves identifying stationary points on the PES, which correspond to stable species (reactants, intermediates, products) and transition states. Transition states represent the highest energy points along a reaction pathway and their characterization provides crucial information about the reaction barrier and mechanism. DFT-based quantum mechanical calculations have been used to disassemble the mechanism of this compound electropolymerization by finding stationary points on the PES leading to dimer formation. acs.orgresearchgate.net Elementary reactions involved in dimer formation are characterized, allowing for the propagation of the polymerization chain reaction. acs.orgresearchgate.net Studies have investigated the potential energy surface for specific reaction paths, analyzing the Gibbs free energy of reagents, products, intermediates, and transition states. acs.orgresearchgate.net Transition states are identified by possessing a unique imaginary frequency, and Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm the connectivity between a transition state and a local minimum. mdpi.com Theoretical investigations of the acylation reaction of this compound have suggested and examined different transition states to determine the most probable pathway. jmchemsci.comjmchemsci.comresearchgate.net Calculations have indicated specific transition states as being the most probable based on their energetic values, including total energy, binding energy, heat of formation, zero point energy, and imaginary frequency. researchgate.net The potential energy surface for the rotation of hydroxyl groups in this compound has also been explored, revealing energy minima corresponding to different conformations. researchgate.net
Frontier Orbital Analysis (HOMO/LUMO) and Electron Density Distributions
Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is valuable for predicting molecular reactivity. The energies and spatial distributions of HOMO and LUMO provide insights into where a molecule is most likely to donate or accept electrons. DFT calculations have been used to determine the eigenvalues of the HOMO of radical intermediates formed during this compound oxidation, supporting the energetically favorable oxidation pathway. rsc.orgnih.govresearchgate.netresearchgate.net The HOMO-LUMO energy gap is an indicator of a molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. amazonaws.comresearchgate.net Studies have calculated the ionization energy and electron affinity of this compound based on HOMO and LUMO orbital energies. amazonaws.com The plots of HOMO and LUMO orbitals can show the distribution of electron density, indicating reactive centers within the molecule. amazonaws.com For this compound, the HOMO has been shown to be present on the entire molecule, while the LUMO is confined to the ring and some atoms in the substituent group. amazonaws.com Electron density distributions are also studied in the context of intermolecular interactions, such as hydrogen bonding in this compound complexes. researchgate.net Changes in electron density upon radical formation can destabilize the system and lead to oxidation. tandfonline.comresearchgate.net The electron-donating nature of the hydroxyl groups in this compound influences the electron density of the benzene (B151609) ring, making it more reactive. patsnap.com
Here is a table summarizing some calculated energetic values from theoretical studies:
| Study | Method | Property Calculated | Value (Units) | Notes | Citation |
| This compound Oxidation | DFT | Reaction energy of elementary steps | Not specified | Energetically favorable pathway identified | rsc.orgnih.gov |
| This compound Acylation | Semi-empirical (PM3) | Energy barrier, ∆H for transition states | See source tables | For this compound derivatives | jmchemsci.comjmchemsci.com |
| This compound Alkylation | Semi-empirical (PM3) | Total energy, Binding energy, Heat of formation, Zero point energy, Imaginary frequency for TS | See source tables | For most probable transition states | researchgate.net |
| This compound | DFT (B3LYP/6-31G(d,p)) | Ionization energy (I) | 0.21245 eV | I = -EHOMO | amazonaws.com |
| This compound | DFT (B3LYP/6-31G(d,p)) | Electron affinity (A) | -0.00672 eV | A = -ELUMO | amazonaws.com |
| This compound | DFT (B3LYP/6-31G(d,p)) | HOMO-LUMO energy gap | 0.21917 eV | amazonaws.com | |
| This compound Polymorphs | DFT + Quasi-harmonic approx. | Gibbs free energy as a function of volume | Not specified | For α and β polymorphs | aip.org |
Modeling of Supramolecular Interactions with this compound
This compound's hydroxyl groups make it capable of forming various supramolecular interactions, particularly hydrogen bonds. Computational modeling is used to study these interactions and the resulting structures.
Hydrogen Bonding Networks in this compound Complexes
Hydrogen bonding is a key supramolecular interaction involving this compound. Theoretical studies and experimental techniques like NMR spectroscopy are used to characterize hydrogen bond networks in this compound complexes. oup.comiucr.orgresearchgate.net In crystal structures, this compound molecules can associate via O-H···O hydrogen bonds, forming three-dimensional networks. iucr.org Studies on this compound-containing complexes, such as with ninhydrin, have identified intramolecular and intermolecular hydrogen bonds contributing to the crystal packing. iucr.org In this compound solvates, solvent molecules can mediate hydrogen bonds between this compound hydroxyl groups. nih.gov The stability of certain this compound solvates has been associated with the formation of new hydrogen bonds. nih.gov Computational analysis of complexes involving this compound derivatives and metal complexes has revealed hydrogen-bonded architectures, with interactions classified based on distances and angles. acs.org The strength of these interactions can be influenced by factors such as the negative charge of the hydrogen bond acceptor and the geometry of the contact. acs.org NMR spectroscopy on water complexes of this compound cyclotetramers has indicated strong correlations between bound water molecules and hydroxyl groups on adjacent rings, suggesting a hydrogen-bond network with slow proton exchange. oup.com
Here is a table summarizing types of hydrogen bonds observed or modeled in this compound systems:
| Hydrogen Bond Type | Description | Context | Citation |
| O-H···O | Hydrogen bond between hydroxyl groups or with oxygen acceptors | Crystal structures, complexes, solvates | iucr.orgresearchgate.netnih.gov |
| O-H···N | Hydrogen bond between hydroxyl group and nitrogen acceptor | Complexes with nitrogen-containing molecules | acs.org |
| C-H···O | Weaker hydrogen bond involving a C-H group | Supramolecular networks | acs.org |
| Water-mediated | Water molecules bridging hydrogen bonds | This compound solvates, complexes with water | researchgate.netoup.comnih.gov |
π-Electron Density Effects in Host-Guest Systems
The interaction of this compound as a guest molecule within host systems is significantly influenced by its π-electron density. Theoretical investigations using methods such as Density Functional Theory (DFT) have been employed to analyze these interactions.
Studies on the encapsulation of this compound within macrocycles like calix mims.compyridine (B92270) (CXP mims.com) and azacalix mims.compyridine (N-CXP mims.com) have utilized hybrid M06-2X DFT to examine electronic structure and noncovalent interactions. acs.org These investigations reveal that the substitution of a heteroatom in the host can alter the cavity shape, influencing how the this compound guest is accommodated. acs.org
Upon complexation, significant alterations in electron density around the interacting moieties of both the host and guest are observed. acs.orgresearchgate.net This is evident from the analysis of the molecular electrostatic potential (MESP) mapped density. acs.orgresearchgate.net For instance, a substantial decrease in electron density within the central cavity of the hosts signifies effective host-guest binding. acs.orgresearchgate.net
Interactions such as C-H···π and π···π interactions, arising from the aromatic ring of this compound and the π-systems of the host, are manifested in deeper MESP minima. acs.org These noncovalent interactions, including hydrogen bonding and π-π stacking, are key factors in the binding strength of this compound within host cavities. ru.nl The electron density on the aromatic ring of the guest, and thus its interaction with the host's π-systems, is dependent on guest substituents. ru.nl
Theoretical Prediction and Characterization of this compound Polymorphs
This compound exhibits polymorphism, existing in different crystalline forms. Theoretical methods, particularly solid-state computations like plane-wave DFT, are valuable tools for predicting and characterizing these polymorphs. nih.govresearchgate.net
This compound is known to have at least two common polymorphs under normal pressure, designated as α and β. researchgate.net These polymorphs share the same space group (Pna21) but differ in their molecular packing and intermolecular hydrogen bonding networks. researchgate.netresearchgate.netaip.org The α phase is stable at lower temperatures (below 365 K), while the β phase is stable at higher temperatures (from 365 K to the melting point). researchgate.net
Theoretical studies combining vibrational spectroscopy with solid-state DFT calculations have successfully interpreted the spectral differences arising from the temperature-induced structural phase transition between the α and β forms. nih.govresearchgate.net Plane-wave DFT computations have shown excellent agreement in reproducing both wavenumbers and intensities of vibrational spectra, helping to reveal the source of observed spectral differences. nih.govresearchgate.net
The performance of different generalized gradient approximation (GGA) functionals in predicting the structural parameters and vibrational spectra of this compound polymorphs has been examined. nih.govresearchgate.net Results suggest that standard Perdew, Burke, and Ernzerhof (PBE) functionals, along with their "hard" revised form, tend to be superior for these predictions compared to "soft" GGA approximations. nih.govresearchgate.net
Computational methods, including DFT and the quasi-harmonic approximation, have been used to predict the temperature- and pressure-dependent phase boundary between the α and β polymorphs. researchgate.netaip.org While predicting phase transition temperatures is challenging, these methods aim to predict polymorph stability as a function of thermodynamic conditions. aip.org The predicted structures under given thermodynamic conditions correspond to the minima of the Gibbs free energy curves as a function of volume. aip.org
Analytical Methodologies for Resorcinol Research
Spectroscopic Characterization Techniques
Spectroscopic methods provide valuable insights into the molecular structure and properties of resorcinol (B1680541) by examining its interaction with electromagnetic radiation.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a widely used technique for identifying the functional groups present in a molecule like this compound. By measuring the absorption of infrared radiation at different wavelengths, characteristic vibrational modes of specific chemical bonds can be observed. For this compound, FT-IR spectra typically show absorption bands corresponding to the O-H stretching vibrations of the hydroxyl groups, C-H stretching vibrations of the aromatic ring, C=C stretching vibrations within the aromatic ring, and C-O stretching vibrations. longdom.orgrsc.orgekb.eg For instance, the O-H stretching vibration is often observed as a broad peak around 3400 cm⁻¹ or 3257-3207 cm⁻¹. longdom.orgrsc.orgekb.eg Aromatic C-H stretching vibrations appear in the region of 3100-3000 cm⁻¹. longdom.orgpom.go.id The presence of C-C bonds in the aromatic ring is indicated by bands around 1608 and 1490 cm⁻¹. pom.go.id C-OH bonds can be identified by peaks in regions like 1311-1298 cm⁻¹, 1166 cm⁻¹, 1151 cm⁻¹, and 460 cm⁻¹. pom.go.id FT-IR analysis can confirm the successful synthesis of this compound derivatives or the presence of this compound in complex matrices by identifying these characteristic functional group vibrations. jmchemsci.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR) for Structural Elucidation
NMR spectroscopy, particularly ¹H-NMR and ¹³C-NMR, is a powerful tool for determining the detailed molecular structure of this compound and its derivatives. capes.gov.brcore.ac.uk It provides information about the chemical environment of atomic nuclei, allowing for the assignment of signals to specific atoms within the molecule.
¹H-NMR spectroscopy provides information about the hydrogen atoms in the molecule. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration of signals in a ¹H-NMR spectrum help to elucidate the connectivity and arrangement of hydrogen atoms, confirming the structure of this compound. For this compound, the phenolic protons and the aromatic protons will give distinct signals with characteristic chemical shifts and coupling patterns. sphinxsai.com
¹³C-NMR spectroscopy provides information about the carbon skeleton. The number of unique signals in a ¹³C-NMR spectrum corresponds to the number of distinct carbon environments in the molecule. This compound, with its symmetry, shows a limited number of unique carbon signals in its ¹³C-NMR spectrum. acs.org Changes in the ¹³C NMR spectrum compared to this compound can indicate successful chemical reactions or the formation of derivatives. acs.orgresearchgate.net Two-dimensional NMR techniques like COSY, HSQC, and HMBC can further aid in assigning signals and establishing correlations between protons and carbons, providing comprehensive structural information. core.ac.ukresearchgate.net
UV-Visible Spectroscopy for Quantitative Analysis and Degradation Studies
UV-Visible (UV-Vis) spectroscopy is a versatile technique used for both the quantitative analysis of this compound and the study of its degradation. researchgate.netijirset.commt.com this compound absorbs UV light due to the electronic transitions within its aromatic ring and hydroxyl groups. The UV-Vis spectrum of pure this compound typically shows absorption bands in the UV region, for instance, at 195, 218 (inflection point), and 274 nm. researchgate.net
For quantitative analysis, the absorbance of a this compound solution at a specific wavelength (often the wavelength of maximum absorbance, λmax, such as 274 nm or 280 nm) is measured. pom.go.idnih.govresearchgate.net According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of this compound in the solution, allowing for the determination of its concentration using a calibration curve. bspublications.net
UV-Vis spectroscopy is also valuable for monitoring the degradation of this compound. Changes in the UV-Vis spectrum, such as a decrease in the intensity of characteristic peaks or the appearance of new peaks, can indicate the breakdown of this compound and the formation of degradation products. researchgate.net This is particularly useful in studies investigating the effectiveness of degradation processes like photocatalysis or wet air oxidation. ijirset.comresearchgate.net
Raman Spectroscopy for Polymorph Discrimination
Raman spectroscopy is a vibrational spectroscopic technique that complements FT-IR spectroscopy. It is particularly useful for studying the vibrational modes of molecules and can be employed for polymorph discrimination of crystalline solids like this compound. nih.govnih.govunibo.it Different crystalline forms (polymorphs) of a compound have distinct crystal lattice structures, which lead to differences in their low-frequency Raman spectra (typically below 400 cm⁻¹). nih.govnih.gov These low-frequency modes, known as lattice phonons, are sensitive to the intermolecular interactions and packing arrangements in the crystal lattice. nih.govunibo.it
While conventional Raman scattering (200-4000 cm⁻¹) is dominated by intramolecular vibrations, which are similar for different polymorphs, the low-wavenumber region provides unique fingerprints for each crystalline phase. nih.gov By analyzing the position, intensity, and shape of the Raman bands in the low-frequency region, different polymorphs of this compound can be distinguished. nih.govresearchgate.net This technique is valuable in the pharmaceutical industry and materials science where controlling and identifying specific solid forms is critical. nih.gov
Chromatographic Separation and Quantification Techniques
Chromatographic techniques are essential for separating this compound from complex mixtures and quantifying its amount.
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique that allows for the separation of this compound from other components in a sample matrix based on their differential interactions with a stationary phase and a mobile phase. pom.go.idnih.govsielc.comresearchgate.net HPLC is often coupled with a detector to quantify the separated analytes.
A common and effective detection method for this compound in HPLC is using a Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD). pom.go.idnih.govresearchgate.netresearchgate.netbmj.com A PDA detector measures the absorbance of the eluent across a range of wavelengths simultaneously, providing a full UV-Vis spectrum for each separated component as it elutes from the column. nih.govbmj.com
This capability is particularly advantageous for this compound analysis as it allows for:
Specificity and Selectivity: By analyzing the UV-Vis spectrum of the eluting peak, the identity of this compound can be confirmed, ensuring that the detected signal corresponds specifically to this compound and not to co-eluting impurities. nih.govbmj.com This is crucial for accurate quantification in complex samples.
Quantitative Analysis: The peak area or height in the chromatogram at a specific wavelength (e.g., 274 nm or 280 nm) is proportional to the concentration of this compound. pom.go.idnih.govresearchgate.net Calibration curves prepared using known concentrations of this compound standards are used for accurate quantification. nih.govbmj.com
Purity Assessment: The PDA detector can assess the spectral homogeneity of the this compound peak, providing an indication of its purity. nih.gov
Typical HPLC methods for this compound utilize a reversed-phase C18 column. pom.go.idnih.govbmj.com The mobile phase often consists of a mixture of water or a buffer (such as phosphate (B84403) buffer or ortho-phosphoric acid) and an organic solvent (like acetonitrile (B52724) or methanol), delivered at a specific flow rate. pom.go.idnih.govresearchgate.netsielc.combmj.com The detection wavelength is commonly set around 274 nm or 280 nm, corresponding to this compound's UV absorbance maximum. pom.go.idnih.govresearchgate.netbmj.com These methods have been developed and validated for the accurate and reliable determination of this compound in various matrices, including pharmaceutical formulations and environmental samples. pom.go.idnih.govresearchgate.netbmj.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Intermediates
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used to identify and quantify different substances within a test sample. It is particularly valuable in the study of degradation processes, allowing for the identification of intermediate compounds formed as a larger molecule breaks down.
In the context of this compound research, GC-MS has been employed to identify aromatic intermediates generated during its degradation. For instance, during the photocatalytic degradation of phenol (B47542), which can involve this compound as an intermediate, GC-MS has been used to detect compounds such as benzoquinone, hydroquinone (B1673460), and maleic acid researchgate.net. Another study investigating the solar photocatalytic degradation of this compound using zinc oxide identified 1,2,4-trihydroxy-benzene and 1,2,3-trihydroxy-benzene as initial oxidation intermediates using GC/MS nih.gov. FTIR studies in the same research indicated that 1,2,4-trihydroxy-benzene was the major intermediate nih.gov. GC-MS has also been utilized in studies of the degradation of other compounds where this compound or its derivatives appear as metabolites. For example, in the degradation of 4-chloro-3-nitrophenol (B1362549) by Pseudomonas sp. JHN, 4-chlorothis compound (B43231) was identified as a major metabolite using GC and GC-MS studies bohrium.com.
Thin-Layer Chromatography (TLC) for Purity Assessment and Reaction Monitoring
Thin-Layer Chromatography (TLC) is a widely used, simple, and cost-effective chromatographic technique for separating non-volatile mixtures. It is valuable for qualitative analysis, including assessing the purity of a substance and monitoring the progress of chemical reactions ijcrt.orgstudysmarter.co.uk.
TLC can be used to determine the purity of a substance by observing the number and concentration of spots on the developed plate. A single, clearly defined spot typically indicates high purity, while multiple spots may suggest the presence of impurities or incomplete reactions column-chromatography.com. In the context of reaction monitoring, TLC allows researchers to track how a reaction is proceeding in real-time. By sampling the reaction mixture at different time points and running TLC, changes in the spots can reveal the consumption of reactants and the formation of products and byproducts column-chromatography.com. This makes TLC a useful tool for optimizing reaction conditions column-chromatography.com. TLC is suitable for applications where purity is critical, such as in the pharmaceutical industry, due to its ability to detect small quantities of materials and reaction products column-chromatography.com.
Thermal Analysis Techniques
Thermal analysis techniques measure changes in the physical or chemical properties of a material as a function of temperature or time while the material is subjected to a controlled temperature program mdpi.comwikipedia.org. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), often coupled with Derivative Thermogravimetry (DTG) and Differential Thermal Analysis (DTA), are commonly employed in material characterization, including studies involving this compound and its derived materials.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Purity
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the heat flow between a sample and a reference as they are heated or cooled. This technique is widely used to characterize the thermal properties of materials, including phase transitions such as melting, crystallization, and glass transitions mdpi.com. DSC can also provide information about the purity of a substance mdpi.com.
In this compound research, DSC can be applied to study its thermal behavior and phase transitions. For instance, DSC has been used to determine the enthalpy of fusion of pure this compound in studies investigating phase diagrams of systems involving this compound akjournals.com. DSC thermograms can reveal endothermic or exothermic peaks corresponding to various thermal events uc.edu. In the context of polymers and resins derived from this compound, DSC is used to study curing reactions and glass transition temperatures. For example, DSC has been employed to study the dynamic curing of cured vinyl ester resin samples researchgate.net and to investigate the curing behavior of phenolic resins modified with this compound researchgate.net. The addition of this compound has been shown to influence the curing times of phenolic resins, and DSC helps in understanding these effects researchgate.net.
Thermogravimetric Analysis (TG/DTG/DTA) of this compound-derived Resins
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. Derivative Thermogravimetry (DTG) is the first derivative of the TGA curve, highlighting the rate of mass loss. Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference, indicating endothermic or exothermic processes mdpi.comwikipedia.org. These techniques, often used simultaneously (TG-DTG-DTA), are valuable for evaluating the thermal stability and decomposition behavior of materials.
TG, DTG, and DTA are applied to study the thermal decomposition of this compound-derived resins, such as this compound-formaldehyde resins or modified phenolic resins. These analyses provide data on the temperature ranges of decomposition, the rate of mass loss, and associated thermal events mdpi.commdpi.com. For instance, TG-DTG-DSC curves have been used to analyze the thermal decomposition and mass loss of polymeric nanocomposites modified with oxide fillers, including those potentially derived from or related to this compound-formaldehyde resins mdpi.com. The DTG curve can indicate the temperatures at which the maximum rate of weight loss occurs mdpi.com. These techniques help in understanding the thermal stability of the resins and the effect of any modifications or fillers on their degradation behavior mdpi.commdpi.com.
Electrochemical Analytical Methods for this compound Detection and Mechanistic Study
Electrochemical methods involve the use of an electrode to study chemical reactions and detect substances based on their electrical properties. These techniques are increasingly used for the detection and analysis of various organic compounds, including phenols like this compound.
Electrochemical methods, such as cyclic voltammetry, have been used to investigate the oxidation mechanisms of this compound rsc.orgx-mol.netresearchgate.net. These studies provide insights into the electron transfer processes and the formation of intermediate species during the electrochemical reaction rsc.orgx-mol.net. Cyclic voltammetry of this compound has shown chemically and electrochemically irreversible behavior across a wide pH range rsc.orgx-mol.net. This compound molecules can undergo oxidation to form radicals, which can then react further to form dimers or polymers that may deposit on the electrode surface rsc.orgx-mol.net. Experimental findings from cyclic voltammetry, such as the apparent transfer coefficient and the relationship between peak potential and pH, are consistent with proposed oxidation mechanisms rsc.orgx-mol.net.
Environmental Chemistry and Degradation of Resorcinol
Biodegradation Pathways of Resorcinol (B1680541)
This compound can be degraded under both aerobic and anaerobic conditions by microorganisms. researchgate.net
Aerobic Degradation:
Mixed microbial cultures from effluent treatment plants have shown the capacity to biodegrade this compound under aerobic environments, even at concentrations up to 500 mg/L after acclimatization. researchgate.net The specific growth rate of microorganisms can increase with this compound concentration up to a certain point (e.g., 300 mg/L) before potentially decreasing, while the substrate degradation rate may continue to increase up to higher concentrations (e.g., 400 mg/L). researchgate.net
Kinetic models, such as the Luong model, have been used to fit the biodegradation kinetics of this compound under aerobic conditions, indicating the potential of mixed microbial cultures for its biodegradation. researchgate.net In multi-substrate systems, the presence of other compounds like phenol (B47542) can influence this compound biodegradation kinetics, potentially leading to longer degradation times compared to single-substrate conditions. researchgate.netresearchgate.net
Anaerobic Degradation:
Anaerobic degradation of mononuclear aromatic compounds can occur through several pathways, including the this compound pathway. d-nb.info In fermenting bacteria, this compound catabolism can involve this compound reductase. nih.gov However, in denitrifying bacteria like Azoarcus anaerobius, the anaerobic degradation of this compound can be initiated by oxidative steps, such as hydroxylation to hydroxyhydroquinone, which is then further oxidized. nih.govnih.gov
Kinetic studies of anaerobic biodegradation of this compound in upflow fixed film-fixed bed reactors have determined kinetic constants such as Vmax (maximum substrate utilization rate) and Ks (Monod's half saturation constant). researchgate.netnih.gov this compound has been found to be the most amenable substrate for anaerobic degradation compared to catechol and hydroquinone (B1673460) in some studies. researchgate.net However, the presence of other compounds like catechol can inhibit this compound degradation under anaerobic conditions, with the inhibition type potentially being uncompetitive. researchgate.netnih.gov
Enzyme systems are central to these microbial transformations. This compound hydroxylases are enzymes that initiate the degradation by hydroxylating the aromatic ring. asm.orgnih.gov Different microbial strains may employ hydroxylases that act at different positions on the this compound ring (e.g., C-2, C-4, or C-6). asm.org For instance, this compound 4-hydroxylase is an enzyme involved in the degradation of this compound, catalyzing the hydroxylation of this compound to hydroxyquinol. genome.jp Other enzymes involved in the subsequent steps of ring cleavage and further metabolism, such as dioxygenases and enzymes in the β-ketoadipate pathway, are also crucial. asm.orgasm.orgasm.org
Aerobic and Anaerobic Degradation Mechanisms and Kinetics
Abiotic Degradation Processes
In the atmosphere, vapor-phase this compound can be degraded by reaction with photochemically produced hydroxyl radicals. nih.govmst.dk The estimated half-life for this reaction is about 1 hour or 1.9 hours under typical atmospheric conditions. nih.govmst.dk Reaction with nitrate (B79036) radicals may also be an important atmospheric removal process in urban areas at night, although the rate is not well-established. nih.gov
In sunlit natural waters, this compound can react relatively rapidly with photochemically produced hydroxyl radicals and peroxy radicals. nih.gov Typical half-lives for these reactions are on the order of 100 and 19.2 hours of sunlight, respectively. nih.gov this compound does not absorb UV light at wavelengths above 295 nm, suggesting that direct photolysis in water is unlikely to be a significant degradation pathway. nih.gov
Abiotic degradation and mineralization of this compound can also be catalyzed by minerals like birnessite (delta-MnO2), particularly in the presence of air. researchgate.netnih.gov The rate of mineralization catalyzed by birnessite in the presence of air has been shown to be significant, although potentially lower compared to other phenolic compounds like catechol and hydroquinone. nih.gov Under an anoxic atmosphere, the amount of CO2 released from this compound catalyzed by birnessite is drastically reduced. nih.gov
Photochemical Degradation by Hydroxyl Radicals in Atmosphere and Water
Photochemical degradation initiated by hydroxyl radicals (•OH) is a significant removal mechanism for organic compounds in both the atmosphere and aquatic environments researchgate.net. Hydroxyl radicals are highly reactive oxidizing species that can react with a wide range of chemicals researchgate.net.
In the atmosphere, vapor-phase this compound is subject to degradation by reaction with photochemically-produced hydroxyl radicals. The estimated half-life for this reaction in air is approximately 1 hour nih.gov. Particulate-phase this compound can be removed from the atmosphere through wet and dry deposition nih.gov.
In sunlit natural waters, phenols, including this compound, react relatively rapidly with photochemically produced hydroxyl radicals nih.gov. Studies on the degradation of similar phenolic compounds like catechol have shown that hydroxyl radicals are considerable oxidizing agents that attack the aromatic ring in aqueous solutions, even at neutral and slightly basic pH values acs.org. The rate constant for the reaction of aqueous catechol with •OH is significantly higher than its reaction with ozone, highlighting the importance of hydroxyl radical reactions in water acs.org. Research indicates that the degradation of this compound in water by hydroxyl radicals can occur via free hydroxyl radicals (•OHf), particularly for molecules with weak adsorption to catalyst surfaces in photocatalytic systems mdpi.com.
Photocatalytic Degradation using Semiconductor Suspensions (e.g., TiO2, ZnO)
Photocatalytic degradation using semiconductor suspensions, such as titanium dioxide (TiO2) and zinc oxide (ZnO), has been explored as a promising technique for the removal of organic pollutants, including this compound, from water tandfonline.comijirset.com. This process involves the generation of reactive species, primarily hydroxyl radicals, upon irradiation with UV or visible light, which then degrade the organic compounds ijirset.com.
Studies comparing the photocatalytic activity of TiO2 and ZnO for this compound degradation have shown that ZnO can exhibit greater degradation and mineralization activities under optimized conditions tandfonline.comnih.govresearchgate.net. The efficiency of photocatalytic degradation is influenced by parameters such as catalyst concentration and solution pH tandfonline.com. For instance, neutral or basic pH is generally favorable for the removal of this compound ijirset.comnih.gov.
Research using radical scavengers has provided insights into the oxidative species responsible for this compound degradation in these systems. On TiO2, both positive holes and hydroxyl radicals contribute to the degradation, while on ZnO, the process occurs principally via hydroxyl radicals nih.govresearchgate.nettandfonline.com.
Data from studies on the photocatalytic degradation of this compound by TiO2 and ZnO suspensions highlight the effectiveness of these methods. For example, one study investigated the effect of catalyst concentration and pH on this compound degradation using response surface methodology tandfonline.com. The results indicated optimal conditions for degradation with both catalysts tandfonline.com. Another study using ZnO/SiC nanocomposites achieved over 90% photodegradation of this compound under visible light irradiation ijirset.com.
Identification of Degradation Intermediates and Proposed Mechanisms
The degradation of this compound, whether through photochemical or photocatalytic processes, involves the formation of various intermediate compounds before complete mineralization to carbon dioxide and water tandfonline.comresearchgate.net. Identifying these intermediates is crucial for understanding the degradation pathways.
In the context of photocatalytic degradation by TiO2 and ZnO, gas chromatography-mass spectrometry (GC-MS) has been used to identify degradation intermediates nih.govresearchgate.nettandfonline.com. Some studies have reported the identification of hitherto unreported pathway intermediates nih.govresearchgate.net.
Research on the photocatalytic degradation of this compound by ZnO under sunlight irradiation identified 1,2,4-trihydroxybenzene and 1,2,3-trihydroxybenzene as initial oxidation intermediates, with 1,2,4-trihydroxybenzene being the major intermediate detected by FTIR studies nih.gov.
Proposed mechanisms for the degradation often involve the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation and subsequent ring cleavage nih.govresearchgate.net. For instance, the degradation of phenol, a structurally similar compound, is reported to produce aromatic dihydroxy substituted compounds that are further degraded by cleavage of the aromatic ring researchgate.net. The distribution of degradation intermediates in phenol degradation confirms that the dominant pathway is via the hydroxyl radical mechanism researchgate.net.
In the case of this compound, the initial oxidative attack by hydroxyl radicals can lead to the formation of trihydroxybenzene isomers. Further oxidation and fragmentation of the ring result in the formation of smaller, acyclic compounds, which are eventually mineralized tandfonline.comresearchgate.net. The formation of low molecular weight acid compounds during degradation has also been observed, indicated by changes in solution pH tandfonline.com.
While anaerobic degradation pathways for this compound also exist, involving different mechanisms such as oxidative attack and hydroxylation to form intermediates like hydroxyhydroquinone (1,2,4-trihydroxybenzene), the focus here is on photochemical and photocatalytic processes which primarily involve radical-mediated oxidation nih.govd-nb.info.
The identification of intermediates and the proposed mechanisms provide a clearer picture of how this compound is transformed in the environment under the influence of light and catalysts.
Molecular Level Biological Interactions and Mechanisms of Resorcinol
Enzyme Inhibition Mechanisms (e.g., Tyrosinase Inhibition)
Resorcinol (B1680541) and its derivatives are known to inhibit enzymes, notably tyrosinase, a key enzyme in melanogenesis. researchgate.netnih.govnih.gov Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone, crucial steps in melanin (B1238610) synthesis. nih.govmdpi.com this compound derivatives are considered potent inhibitors of both mushroom and human tyrosinases. researchgate.netnih.govnih.gov
The mechanism of tyrosinase inhibition by this compound is debated but evidence suggests a suicide inactivation process. nih.govpreprints.org this compound can act as a mono-oxygenase substrate, being oxidized to a 3-hydroxy-ortho-quinone intermediate. researchgate.net This intermediate is thought to lead to the irreversible elimination of Cu(0) from the tyrosinase enzyme's active site, causing inactivation, a mechanism analogous to the Quintox mechanism observed with catechols. researchgate.netnih.govpreprints.org The presence of a 4-substituted this compound moiety can enhance anti-tyrosinase activity. researchgate.net The efficacy of tyrosinase inhibition by 4-resorcinols can vary with the length of the alkyl chain substitution at the 4-position. researchgate.net
This compound has also been shown to directly inhibit tyrosinase activity in cellular studies. tandfonline.com Furthermore, its anti-melanogenic effects in melanoma cells are mediated through the suppression of the cAMP signaling pathway and activation of the p38 MAPK pathway, in addition to direct tyrosinase inhibition. tandfonline.com
Beyond tyrosinase, this compound has demonstrated inhibitory effects on other enzymes, such as human acetylcholinesterase (AChE). dergipark.org.tr Molecular docking studies have been used to clarify the inhibition mechanism of this compound derivatives against AChE, with 4-hexylthis compound showing the highest inhibitory potential. dergipark.org.tr this compound has also been shown to competitively inhibit human Carbonic Anhydrase-I (hCA-I). dergipark.org.tr
Data on the inhibitory activity of this compound derivatives against tyrosinase:
| Compound | IC50 (µM) | Reference |
| 4-hexylthis compound | 2.74 (hAChE) | dergipark.org.tr |
| 5-pentylthis compound | 34.81 (Tyrosinase) | nih.gov |
| 4-heptanoyl this compound | High inhibition compared to kojic acid (Tyrosinase) | researchgate.net |
Note: IC50 values can vary depending on the enzyme source and assay conditions.
Molecular Basis of Antimicrobial Activity and Cellular Disruption
This compound exhibits antimicrobial properties against bacteria and fungi. patsnap.combyjus.comijpgderma.org This activity is believed to stem from its ability to precipitate proteins, which can disrupt microbial cell walls and denature proteins essential for growth and survival. patsnap.combyjus.com The hydroxyl groups of this compound facilitate the formation of hydrogen bonds with cellular components of microbes, contributing to this disruption. patsnap.com
This compound compounds can exert fungicidal action by blocking fungal defense strategies and inducing the rupture or bursting of their defensive structures. ijpgderma.orgijpgderma.org The keratolytic activity of this compound, which involves the disruption of weak hydrogen bonds in keratin (B1170402) and leads to the shedding of the outermost layer of skin, may also contribute to its antifungal effect by removing the stratum corneum, thus suppressing fungal growth. byjus.comijpgderma.org
This compound derivatives, such as 2-hexyl-5-propyl this compound (HPR), an alkythis compound produced by certain bacteria, have also been shown to exhibit antimicrobial activity and can influence bacterial behaviors like biofilm formation. frontiersin.org Novel synthetic antimicrobials containing a this compound-based polyaromatic structural core have been investigated for their ability to target bacterial membranes, leading to perforation and cell death. researchgate.net These compounds may disrupt bacterial membrane-associated functions through the alteration of protein-protein or protein-lipid interfaces. researchgate.net The microbial toxicity of phenolic compounds like this compound is influenced by the number and position of their hydroxyl groups. nih.gov
Receptor Binding Studies and Selectivity Profiling (e.g., Grp94, Hsp90)
This compound-containing compounds have been investigated for their ability to bind to and inhibit molecular chaperones, particularly the heat shock protein 90 (Hsp90) family, which includes the endoplasmic reticulum-resident glucose-regulated protein 94 (Grp94). nih.govnih.govnih.govresearchgate.netresearchgate.net Hsp90 chaperones play crucial roles in the folding and maturation of numerous client proteins involved in various cellular pathways, including those often implicated in cancer. nih.govnih.govku.edu
This compound derivatives often bind to the N-terminal ATP-binding pocket of Hsp90. nih.govresearchgate.net The this compound moiety is considered a critical anchor unit for binding to Hsp90. researchgate.netacs.org Hydrogen bonding interactions between the this compound hydroxyl groups and conserved residues within the binding site, such as Asp93 in Hsp90α, are crucial for affinity. nih.govresearchgate.net This hydrogen bond can be pH-dependent due to the titratable nature of the inhibitor's hydroxyl group. nih.gov
Developing isoform-selective Hsp90 inhibitors, particularly those targeting Grp94, is an area of research aimed at potentially reducing off-target effects associated with pan-inhibition of all Hsp90 isoforms. nih.govnih.govku.edu Grp94 is the most structurally unique Hsp90 isoform due to a five amino acid insertion in its primary sequence, which creates unique secondary binding pockets that can be exploited for selective inhibition. nih.govku.edu
This compound-based compounds have been designed to achieve selectivity for Grp94 by targeting these unique pockets. nih.govnih.gov For instance, some this compound-based Grp94-selective inhibitors orient a side chain into a specific hydrophobic subpocket (e.g., S1 or S2) within the Grp94 ATP-binding site that is not present or accessible in other Hsp90 isoforms. nih.govnih.govresearchgate.netacs.org Co-crystal structures have revealed different binding poses of this compound-based inhibitors in Grp94 compared to Hsp90, contributing to selectivity. nih.gov
Table summarizing binding interactions of this compound moiety in Hsp90/Grp94:
| Protein Target | This compound Interaction Site | Key Interacting Residues (Examples) | Notes | Reference |
| Hsp90α | N-terminal ATP-binding pocket | Asp93, Gly97, Thr184, Leu48, Ser52 | Hydrogen bonding network, critical for affinity | nih.govresearchgate.net |
| Grp94 | N-terminal ATP-binding pocket | Thr245, Asp149, Gly153, Leu104 | Anchoring via interactions | acs.org |
| Grp94 | Grp94-specific subpockets | Phe199, Tyr200, Trp223 (S2) | Exploited for selectivity, π-π interactions | nih.govgoogle.com |
Computational Molecular Docking for Ligand-Protein Binding Prediction
Computational molecular docking is a widely used technique to predict the preferred orientation (binding pose) and affinity between a small molecule ligand, such as this compound or its derivatives, and a protein target. openaccessjournals.comnih.govbiorxiv.org This method is valuable for understanding molecular interactions, elucidating enzyme mechanisms, and in structure-based drug design. dergipark.org.trdergipark.org.trnih.govresearchgate.netopenaccessjournals.comnih.govjoaasr.com
Docking simulations involve exploring the conformational space of the ligand and receptor to find the most stable complex, typically evaluated using scoring functions that estimate binding affinity based on various interactions like hydrogen bonding, van der Waals forces, and electrostatic interactions. openaccessjournals.com
Molecular docking studies have been applied to investigate the binding of this compound derivatives to various protein targets, including tyrosinase nih.govresearchgate.net, human acetylcholinesterase dergipark.org.tr, human Carbonic Anhydrase-I dergipark.org.tr, and proteins involved in cancer like EGFR joaasr.com and BRCA1 nih.gov. These studies can provide insights into the atomic-level interactions and predict binding energies, helping to explain observed inhibitory activities and guide the design of more potent or selective compounds. dergipark.org.trdergipark.org.trnih.govresearchgate.net
While docking to a static protein structure is common, advanced methods and approaches, such as using multiple receptor structures or incorporating protein flexibility, are employed to improve the accuracy of predictions, as protein conformation can change upon ligand binding. nih.govnih.gov
Advanced Research Topics and Future Directions in Resorcinol Chemistry
Development of Resorcinol-based Advanced Functional Materials
This compound's structure, with its two hydroxyl groups on the benzene (B151609) ring, makes it a valuable building block for synthesizing advanced functional materials with tailored properties. Research in this area focuses on leveraging this compound's reactivity to create materials for diverse applications, including catalysis, energy storage, and environmental remediation. researchgate.netresearchgate.net
This compound-formaldehyde (RF) polymers and carbon xerogels (CXs) are prominent examples of this compound-based materials being actively researched. These materials exhibit porous structures and can be engineered for specific functions. RF polymers have shown promise in photocatalytic applications, while CXs, with their high surface area and porous nature, are effective adsorbents and catalyst supports. researchgate.netresearchgate.net
Recent studies have explored the in situ synthesis of this compound-mediated silver nanoparticles (AgNPs) for creating functional nanocomposite films. This compound (B1680541) acts as both a reducing and stabilizing agent in the synthesis of AgNPs. mdpi.comresearchgate.net Incorporating these AgNPs into agar-based films has demonstrated enhanced mechanical strength, surface hydrophobicity, thermal stability, and antibacterial activity against foodborne pathogens like L. monocytogenes and E. coli. mdpi.comresearchgate.net this compound itself also contributes UV-barrier properties and antioxidant activity to these films. mdpi.comresearchgate.net
Another area of development involves the creation of this compound-based porous resin carbon materials for energy storage applications, such as aqueous symmetric supercapacitors. rsc.org These materials are prepared through the carbonization of potassium salts of this compound-potassium resin. The resulting carbon materials possess tailored porosity and oxygen doping, leading to high specific capacitance and good capacitance retention. rsc.org For instance, a study reported a specific capacitance of 198 F g⁻¹ and 96.5% capacitance retention for a material designated RC700. rsc.org
This compound is also being investigated as a potential bio-based building block for the creation of sustainable polyesters. researchgate.net These polyesters, derived from the reaction of this compound with ethylene (B1197577) carbonate and subsequently polymerized with various dicarboxylic acids, exhibit high thermal stability and can be amorphous with a range of glass transition temperatures depending on the diacid structure. researchgate.net This research highlights the potential for using renewable resources like this compound in developing sustainable polymers for applications such as coatings and packaging. researchgate.net
Furthermore, this compound diglycidyl ether (RDGE), a derivative of this compound, is being explored as a potential bio-based alternative to bisphenol-A diglycidyl ether in epoxy resins. researchgate.netacs.orgresearchgate.net Fully bio-based thermosets have been synthesized using renewable RDGE hardened with bio-based diamines derived from compounds like D-limonene and allyl-eugenol. acs.orgresearchgate.net These thermosets demonstrate attractive thermomechanical properties, including comparable flexural moduli to traditional systems and significantly improved fracture toughness in some cases. acs.orgresearchgate.net
Sustainable Chemical Processes and Green Synthesis Initiatives for this compound Production
Traditional methods for producing this compound often involve processes with environmental drawbacks, such as benzene sulfonation followed by alkaline fusion or hydrolysis of m-diisopropylbenzene. britannica.comcnchemshop.com Consequently, there is a growing focus on developing more sustainable and environmentally friendly "green chemistry" approaches for this compound production. cnchemshop.comgoogle.com These initiatives aim to reduce waste, improve atom economy, and utilize renewable feedstocks. cnchemshop.com
One promising avenue is the exploration of bio-based synthesis routes. Lignin, a natural polymer abundant in plants, is being investigated as a renewable source for producing aromatic compounds, including this compound, through catalytic or enzymatic depolymerization. cnchemshop.com While still in the research and development phase, this approach offers a potential alternative to petrochemical-based synthesis. cnchemshop.com
Another green chemistry approach involves the biocatalytic carboxylation of electron-rich aromatic compounds like this compound using pressurized carbon dioxide. rsc.org This method offers mild reaction conditions and high regioselectivity compared to traditional chemical methods like the Kolbe-Schmitt reaction, which requires harsh conditions. rsc.org Studies have shown that this compound can be carboxylated using ortho-benzoic acid decarboxylases with conversions of up to 68% under moderate CO₂ pressure. rsc.org
Research is also being conducted on novel synthesis methods that minimize environmental impact. For instance, the synthesis of this compound from 1,3-dichlorobenzene (B1664543) in a water ice environment using low-energy electron irradiation has been explored as a potential eco-friendly and scalable process for mitigating halogenated compounds. mdpi.comnih.gov This method involves the decomposition of 1,3-dichlorobenzene into radicals that react with water molecules to form this compound and chlorophenol. mdpi.comnih.gov
Furthermore, efforts are being made to develop cleaner chemical synthesis routes. A patent describes a method for preparing high-purity this compound through the hydrolysis of m-dichlorobenzene in the presence of alkaline catalysts, metal oxide catalysts, metal halide catalysts, and phase transfer catalysts under high pressure and temperature. google.com This method is highlighted as being environmentally friendly with advantages such as readily available raw materials, high catalyst selectivity, and easy control of process conditions. google.com
Integrated Multiscale Modeling and Experimental Validation in this compound Systems
Understanding the behavior and properties of this compound and its derived materials often requires investigating phenomena across multiple length and time scales, from the atomic level to the macroscopic. Integrated multiscale modeling approaches, coupled with experimental validation, are becoming increasingly important tools in this compound chemistry research. nih.govringelab.commpg.deresearchgate.net
Molecular simulation techniques are being used to design and predict the performance of materials interacting with this compound. For example, molecular simulation has been employed to study the adsorption of this compound on ordered mesoporous carbon (OMC). nih.govresearchgate.net These simulations can help optimize the structure of adsorbents by predicting the effect of parameters like pore size and oxygen content on adsorption capacity. nih.govresearchgate.net Experimental validation, through the synthesis of OMCs with varying pore sizes and oxygen contents and subsequent adsorption experiments, is crucial for confirming the accuracy of the simulation results. nih.govresearchgate.net A study involving this compound adsorption on OMC found an optimal pore size of 6 nm for maximum adsorption based on both simulation and experimental validation. nih.govresearchgate.net
Multiscale modeling is particularly valuable for studying complex systems involving this compound-based polymers and composites. These materials often exhibit hierarchical structures where properties at the macroscopic level are influenced by interactions and structures at the molecular and nanoscale. youtube.com Modeling can help elucidate the relationship between the molecular structure of this compound-based resins and the bulk properties of the resulting materials, such as mechanical strength, thermal stability, and porosity. mdpi.com
Experimental techniques such as differential scanning calorimetry (DSC), high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are vital for validating the predictions made by multiscale models and for characterizing the kinetics and products of reactions involving this compound. mdpi.comnih.govbmj.comrepec.org For instance, these techniques have been used to study the kinetics of this compound-formaldehyde condensation and identify intermediate species. mdpi.com HPLC methods have also been developed and validated for the quality control and analysis of this compound in various formulations. nih.govbmj.com
The integration of computational modeling and experimental validation allows researchers to gain deeper insights into the fundamental chemistry of this compound and to design new materials and processes more efficiently. This approach helps bridge the gap between theoretical predictions and real-world performance, accelerating the development of advanced this compound-based technologies.
Q & A
Q. What are the best practices for handling resorcinol safely in laboratory settings, and what personal protective equipment (PPE) is essential?
- Methodological Answer : this compound requires stringent safety protocols due to its toxicity and reactivity. Key measures include:
- PPE : Chemical-resistant gloves (JIS T 8116), dust masks (JIS T 8151), safety goggles (JIS T 8147), and long-sleeved lab coats to prevent skin/eye exposure .
- Containment : Use vacuum systems or absorbents to collect spills; avoid compressed air to prevent dust dispersion .
- Storage : Protect from light and extreme temperatures to mitigate decomposition into CO/CO₂ .
Q. How can researchers formulate focused hypotheses about this compound’s physicochemical properties using structured frameworks like PICO or SPIDER?
- Methodological Answer : A well-designed research question should integrate:
- Population/Problem : Define the system (e.g., aqueous this compound oxidation).
- Intervention/Indicator : Specify variables (e.g., pH, electrode material).
- Comparison/Context : Contrast mechanisms (e.g., 1H⁺/1e⁻ vs. 2H⁺/2e⁻ oxidation pathways).
- Outcome : Identify measurable outputs (e.g., voltammetric peaks, radical intermediates).
Example: "How does pH (1–14) influence the electrochemical oxidation mechanism of this compound on carbon electrodes, as measured by cyclic voltammetry and DFT calculations?" .
Q. What strategies ensure comprehensive literature reviews on this compound’s applications in multidisciplinary research?
- Methodological Answer : Use systematic approaches:
- Databases : Search platforms like PubMed, SciFinder, and Web of Science with keywords (e.g., "this compound oxidation," "adsorption mechanisms").
- Filters : Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010, experimental focus).
- Reproducibility : Document search strings, dates, and databases in supplementary materials .
Q. What experimental methods are recommended for detecting trace this compound in environmental samples?
- Methodological Answer : Electrochemical sensors offer high sensitivity:
- Microelectrodes : Use cyclic voltammetry with pH-controlled buffers (1–14) to detect oxidation peaks.
- Performance Metrics :
| Parameter | Value |
|---|---|
| Sensitivity | 123 ± 4 nA μM⁻¹ |
| Limit of Detection | 0.03 μM (3σ) |
| Linear Range | 0.1–10 mM |
Advanced Research Questions
Q. How can contradictions in this compound’s oxidation mechanisms (e.g., 1H⁺/1e⁻ vs. 2H⁺/2e⁻ pathways) be resolved experimentally?
- Methodological Answer : Integrate computational and experimental tools:
- Cyclic Voltammetry : Measure peak potential shifts (−54 mV pH⁻¹ slope) and transfer coefficients (β = 0.6 ± 0.1) to infer electron/proton counts .
- DFT Calculations : Compare HOMO eigenvalues of radical intermediates to validate 1H⁺/1e⁻ as the energetically favorable pathway .
- Controlled Conditions : Use microelectrodes in low-ionic-strength samples to minimize fouling and clarify reaction irreversibility .
Q. What factors influence the reproducibility of this compound adsorption studies on activated carbon, and how can they be standardized?
- Methodological Answer : Key variables and controls include:
- Carbon Oxidation Degree : Higher oxidation reduces adsorption capacity for phenol/resorcinol .
- Environmental Factors :
| Variable | Impact on Adsorption |
|---|---|
| pH | Affects ionization of this compound |
| Temperature | Modifies thermodynamic favorability |
Q. How should researchers document this compound synthesis and characterization to ensure replicability in organic chemistry studies?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Experimental Section : Detail synthesis steps, purification methods, and characterization (NMR, HPLC).
- Supporting Information : Provide spectral data, crystallography files, and computational input parameters .
- Referencing : Cite prior synthetic routes and validate new compounds with elemental analysis .
Q. What computational and experimental synergies are critical for studying this compound’s interaction with biological systems?
- Methodological Answer : Combine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
